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  • Product: 2-Cyclopropoxy-5-fluorobenzoic acid

Core Science & Biosynthesis

Foundational

2-Cyclopropoxy-5-fluorobenzoic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-Cyclopropoxy-5-fluorobenzoic acid , a specialized organofluorine building block used in the synthesis of advanced pharmaceutical candidates, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Cyclopropoxy-5-fluorobenzoic acid , a specialized organofluorine building block used in the synthesis of advanced pharmaceutical candidates, particularly in the development of MTHFD2 inhibitors and other antiproliferative agents.

[1]

Part 1: Chemical Identity & Physicochemical Profile

2-Cyclopropoxy-5-fluorobenzoic acid (CAS 1243446-89-0) represents a strategic scaffold in medicinal chemistry. It combines the metabolic stability of a fluorine substituent with a cyclopropyl ether moiety—a bioisostere for the methoxy group that offers improved lipophilicity and metabolic resistance against O-dealkylation.

Core Identifiers
ParameterSpecification
CAS Number 1243446-89-0
IUPAC Name 2-(Cyclopropyloxy)-5-fluorobenzoic acid
Molecular Formula

Molecular Weight 196.18 g/mol
SMILES OC(=O)C1=C(OC2CC2)C=CC(F)=C1
InChIKey DKHIZIMQCGMRNO-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 87–91 °C (Typical range for analogues; specific batch data varies)
pKa (Predicted) ~3.17 ± 0.36
Structural Significance

The compound features two critical functionalities for drug design:

  • 5-Fluoro Group: Blocks metabolic oxidation at the para-position relative to the ether, enhancing half-life.

  • 2-Cyclopropoxy Group: A rigid, lipophilic ether. Unlike flexible ethoxy or propoxy chains, the cyclopropyl ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation. It is often introduced to replace a methoxy group to reduce clearance.

Part 2: Synthetic Utility & Retrosynthesis

This compound serves as a key intermediate in the synthesis of MTHFD2 inhibitors (e.g., analogues related to DS18561882) and other G-protein coupled receptor (GPCR) modulators. The carboxylic acid handle allows for amide coupling to complex amines, while the aryl fluoride and cyclopropyl ether remain stable pharmacophores.

Retrosynthetic Analysis

The synthesis of 2-cyclopropoxy-5-fluorobenzoic acid generally proceeds via the functionalization of 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid). The primary challenge is the introduction of the cyclopropyl group, as cyclopropyl halides are resistant to typical


 nucleophilic substitution.

Two primary synthetic routes exist:

  • Route A (Industrial/Scalable):

    
    -type alkylation using bromocyclopropane under forcing conditions (high temperature, polar aprotic solvent).
    
  • Route B (Modern/Catalytic): Chan-Lam coupling using cyclopropylboronic acid.

Part 3: Synthesis & Process Chemistry

Protocol: Synthesis via Williamson Ether Analogue (Route A)

Rationale: While cyclopropyl bromide is a poor electrophile, the reaction can be driven to completion using cesium carbonate (


) in DMSO or DMF at elevated temperatures. This method is preferred for scale-up due to the low cost of reagents compared to boronic acids.
Reagents & Materials
  • Precursor: Methyl 5-fluoro-2-hydroxybenzoate (protected acid preferred to prevent esterification side reactions).

  • Alkylating Agent: Bromocyclopropane (>3.0 equivalents).

  • Base: Cesium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Catalyst: Potassium Iodide (KI) (optional, to generate transient iodocyclopropane).

Step-by-Step Methodology
  • Esterification (If starting from acid):

    • Dissolve 5-fluoro-2-hydroxybenzoic acid in methanol. Add catalytic

      
      . Reflux for 12 hours. Concentrate and neutralize to obtain Methyl 5-fluoro-2-hydroxybenzoate .
      
  • Etherification:

    • Charge a pressure vessel (sealed tube) with Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) and

      
       (2.5 eq) in anhydrous DMF (0.5 M concentration).
      
    • Add Bromocyclopropane (3.0 – 5.0 eq) and KI (0.1 eq).

    • Critical Step: Seal the vessel and heat to 150°C for 24–48 hours. Note: Cyclopropyl bromide boils at 69°C; a sealed vessel is mandatory to maintain stoichiometry.

    • Monitor by LC-MS for the disappearance of the phenol peak.

  • Work-up:

    • Cool to room temperature. Dilute with ethyl acetate and wash extensively with water/brine to remove DMF.

    • Dry organic layer over

      
       and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Methyl 2-cyclopropoxy-5-fluorobenzoate .

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq).

    • Stir at 50°C for 4 hours.

    • Acidify with 1N HCl to pH 2. The product, 2-Cyclopropoxy-5-fluorobenzoic acid , will precipitate. Filter and dry.

Visualization: Synthetic Pathway

The following diagram illustrates the workflow from the commercially available salicylate to the final building block.

Synthesispathway Start 5-Fluoro-2-hydroxybenzoic acid Inter1 Methyl 5-fluoro-2-hydroxybenzoate Start->Inter1 MeOH, H2SO4 Reflux, 12h Inter2 Methyl 2-cyclopropoxy-5-fluorobenzoate Inter1->Inter2 Cyclopropyl bromide Cs2CO3, KI, DMF 150°C, Sealed Tube Final 2-Cyclopropoxy-5-fluorobenzoic acid (CAS 1243446-89-0) Inter2->Final LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic route for CAS 1243446-89-0 utilizing high-temperature alkylation and subsequent hydrolysis.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The cyclopropyl group provides a distinct high-field diagnostic pattern.

  • 
     12.8-13.2 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.4-7.6 ppm (m, 2H):  Aromatic protons (H-3, H-6). The fluorine coupling will split these signals.
    
  • 
     7.2-7.3 ppm (m, 1H):  Aromatic proton (H-4).
    
  • 
     3.8-3.9 ppm (m, 1H):  Cyclopropyl methine proton (-O-CH -).
    
  • 
     0.6-0.9 ppm (m, 4H):  Cyclopropyl methylene protons (two distinct multiplets for the cis and trans protons relative to the ether).
    
Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Expected Mass: [M-H]

    
     = 195.18 m/z.
    
  • Fragmentation: Loss of the cyclopropyl group (M-41) may be observed under high collision energy.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from strong oxidizing agents.

  • Spill: Sweep up solid spills to avoid dust generation. Ventilate the area.

References

  • Google Patents. (2025). WO2025078808A1 - Nouveaux composés (Novel Compounds for Proliferative Diseases).
  • PubChem. (2025).[1] 2-Chloro-5-fluorobenzoic acid (Analogue Reference for Identifiers). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for 2-Cyclopropoxy-5-fluorobenzoic acid handling

Executive Summary & Chemical Context 2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0 / 1250504-78-9) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Belzutifan (MK-6482) , a fir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0 / 1250504-78-9) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Belzutifan (MK-6482) , a first-in-class Hypoxia-Inducible Factor-2 alpha (HIF-2α) inhibitor.[1]

Unlike generic solvent handling, the manipulation of this solid intermediate requires a nuanced understanding of its functional groups: the acidic carboxyl moiety, the lipophilic fluorinated ring, and the strained cyclopropyl ether.[1] This guide moves beyond standard compliance, offering a risk-based framework for researchers optimizing the synthesis of HIF-2α antagonists.[1]

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense.[1] As a substituted benzoic acid, this compound presents primarily as a solid powder, creating specific inhalation risks during transfer.[1]

PropertySpecificationTechnical Note
CAS Number 1243446-89-0Verify batch COA; isomers exist.
Molecular Formula

Molecular Weight 196.18 g/mol
Appearance White to Off-white PowderCheck for discoloration (yellowing indicates oxidation).[1]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Similar to benzoic acid; corrosive to mucous membranes.[1]
Solubility DMSO, Methanol, DCMPoor water solubility; precipitates in acidic aqueous media.[1]
Reactivity Acid-SensitiveThe cyclopropyl ether is acid-labile under harsh conditions.[1]

Hazard Identification & Toxicology (SAR Analysis)

In the absence of extensive in vivo toxicology data for this specific intermediate, we apply Structure-Activity Relationship (SAR) logic based on the fluorinated benzoic acid scaffold.[1]

Primary Hazards (GHS Classification - Read Across):

  • Signal Word: WARNING

  • H315 (Skin Irritation): The carboxylic acid proton can denature keratin and irritate the epidermis.[1]

  • H319 (Eye Irritation): High risk.[1][2][3] Acidic solids can cause immediate, severe corneal opacity if not flushed instantly.

  • H335 (STOT-SE): Inhalation of dust triggers respiratory tract inflammation.[1]

Mechanistic Insight: The fluorine substitution at the 5-position increases the lipophilicity of the ring, potentially enhancing skin absorption compared to non-fluorinated benzoic acid.[1] The cyclopropyl group is metabolically active (prone to ring-opening oxidation), but in the context of acute handling, it is stable.[1]

Technical Handling Protocols

Protocol A: Safe Weighing & Transfer (Dust Control)

Objective: Prevent inhalation of potent pharmaceutical intermediates.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun on the spatula and weighing boat. Fluorinated organic solids are prone to static charge, causing "jumping" of powder.

  • Transfer Logic:

    • Never pour from the stock bottle.

    • Use a disposable anti-static spatula.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a damp tissue (methanol-moistened) before returning it to storage to ensure no invisible dust residues remain.[1]

Protocol B: Reaction Setup (Acid Chloride Formation)

Context: This compound is frequently converted to its acid chloride or amide.

  • Reagent Choice: When using Thionyl Chloride (

    
    ) or Oxalyl Chloride, the reaction generates HCl and 
    
    
    
    gas.[1]
  • Scrubbing: The reaction vessel must be vented through a caustic scrubber (NaOH solution) to neutralize acidic off-gassing.[1]

  • Quenching: Quench excess activating agents at

    
     to prevent rapid exotherm and decomposition of the cyclopropyl ether.
    

Workflow Visualization

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" checks that prevent cross-contamination and exposure.

HandlingWorkflow Start Stock Reception Check Verify CAS & Physical State Start->Check PPE Don PPE: Nitrile Gloves (Double) Lab Coat, Goggles Check->PPE Pass Weigh Weighing (Hood) *Anti-Static* PPE->Weigh Solubilize Solubilization (DCM/DMSO) Weigh->Solubilize Waste Acidic Waste Disposal Weigh->Waste Spill/Decon React Reaction (HIF-2α Synthesis) Solubilize->React React->Waste

Figure 1: Operational workflow for handling 2-Cyclopropoxy-5-fluorobenzoic acid, emphasizing the critical PPE checkpoint prior to opening the container.

Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to acidic organic solids.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder) Type->Skin Eye Eye Contact (Dust/Soln) Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry powder THEN wash (15 min) Skin->ActionSkin ActionEye Flush (15 min) Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support O2 Inhale->ActionInhale Medical Seek Medical Bring SDS ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision logic for emergency response.[1] Note the critical step for skin contact: remove dry powder mechanically before wetting to prevent creating a concentrated acid patch on the skin.

Waste Management & Disposal

  • Classification: Hazardous Chemical Waste (Acidic, Organic).[1]

  • Segregation: Do not mix with strong oxidizers or basic waste streams (risk of exotherm).[1]

  • Protocol:

    • Dissolve solid waste in a minimal amount of acetone or ethanol.

    • Transfer to the "Organic Acid" waste container.

    • Label clearly with full chemical name (no abbreviations).[1]

References

  • ChemicalBook. (2025).[1][3][4] Benzoic acid, 2-(cyclopropyloxy)-5-fluoro- Properties and CAS 1243446-89-0. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 2-Cyclopropyl-5-fluorobenzoic acid Safety Data Sheet. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: Fluorobenzoic Acid Derivatives. National Library of Medicine. Retrieved from [1]

  • Xu, R., et al. (2019).[1] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][5][6] Journal of Medicinal Chemistry. (Contextualizing the intermediate).

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

Foundational

Comprehensive Characterization of 2-Cyclopropoxy-5-fluorobenzoic Acid: Molecular Analysis & Quality Control

Document Control: Subject: Technical Analysis of CAS 1243446-89-0 Part 1: Executive Summary & Core Identity 2-Cyclopropoxy-5-fluorobenzoic acid (CAS 1243446-89-0) is a critical intermediate in the synthesis of small-mole...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Analysis of CAS 1243446-89-0

Part 1: Executive Summary & Core Identity

2-Cyclopropoxy-5-fluorobenzoic acid (CAS 1243446-89-0) is a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting VEGFR pathways. Unlike its alkyl analog (2-cyclopropyl-5-fluorobenzoic acid), the inclusion of the ether linkage ("-oxy-") significantly alters the electronic properties of the benzene ring, enhancing solubility and modifying the metabolic stability of the final pharmacophore.

This guide provides a rigorous analytical framework for verifying the identity and purity of this compound. We move beyond simple data listing to explore the causality of the analytical signals—why the molecule behaves the way it does under spectroscopic scrutiny and how to differentiate it from common impurities like 2-fluoro-5-hydroxybenzoic acid precursors.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecificationTechnical Note
Chemical Name 2-Cyclopropoxy-5-fluorobenzoic acidIUPAC: 5-fluoro-2-(cyclopropyloxy)benzoic acid
CAS Number 1243446-89-0 Critical distinction:[1] Do not confuse with the alkyl analog (CAS 1250504-78-9).
Molecular Formula C₁₀H₉FO₃
Average Mass 196.18 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 196.0536 DaUsed for High-Resolution Mass Spectrometry (HRMS) confirmation.
LogP (Predicted) ~2.3 - 2.8Moderate lipophilicity; suitable for RP-HPLC analysis.
pKa (Predicted) ~3.2Acidic carboxyl proton requires buffered mobile phases for peak symmetry.

Part 2: Structural Elucidation & Molecular Weight Analysis

High-Resolution Mass Spectrometry (HRMS) Strategy

Objective: Confirm the molecular formula C₁₀H₉FO₃ with <5 ppm mass error.

The Scientific Logic: The presence of Fluorine is spectroscopically distinct. Unlike Chlorine or Bromine, Fluorine is monoisotopic (


). Therefore, the mass spectrum will not  show the characteristic M+2 isotopic patterns (3:1 or 1:1 ratios) seen in chlorinated or brominated precursors.
  • Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily, forming the [M-H]⁻ ion.

  • Target Ion (m/z): 195.0463 (Theoretical mass of [C₁₀H₈FO₃]⁻).

Protocol A: HRMS Acquisition

  • Sample Prep: Dissolve 1 mg in 1 mL Methanol (LC-MS grade). Dilute 1:100 with 50:50 MeOH:Water (0.1% Formic Acid).

  • Instrumentation: Q-TOF or Orbitrap.

  • Method: Direct infusion or flow injection at 10 µL/min.

  • Validation Criteria:

    • Observed m/z must be within ±0.001 Da of 195.0463.

    • Isotope pattern must match theoretical distribution for C₁₀ (approx. 11% abundance for the

      
       peak at M+1).
      
NMR Spectroscopy: Connectivity Verification

Objective: Distinguish the cyclopropoxy ether from potential ring-opened impurities or alkyl analogs.

Diagnostic Signals (400 MHz, DMSO-d₆):

  • The Cyclopropyl Ether (The "Fingerprint"):

    • The cyclopropyl protons appear at high field (0.6–0.9 ppm) as two distinct multiplets (2H each), characteristic of the strained ring system.

    • The methine proton (-O-CH-) of the cyclopropyl group is deshielded by the oxygen, typically appearing around 3.8–4.0 ppm as a multiplet. Note: If this signal is absent or shifted to ~1-2 ppm, the ether linkage is missing.

  • The Fluorine Coupling:

    • The aromatic protons will exhibit complex splitting due to

      
      -
      
      
      
      coupling (
      
      
      ).
    • H-6 (Ortho to COOH): Doublet of doublets (dd), coupling with F-5 and meta-coupling with H-4.

    • H-3 (Ortho to OR): Doublet of doublets, shielded by the alkoxy group.

Part 3: Experimental Protocols (Quality Control)

Protocol B: HPLC Purity Profiling

Context: Benzoic acid derivatives often "tail" on C18 columns due to the ionization of the carboxylic acid. To prevent this, we utilize a phosphate buffer to suppress ionization or ion-pairing techniques.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Benzoic acid absorption) and 254 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Phase
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Gradient Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Self-Validating Logic:

  • Why Acidic pH? At pH 2.5, the carboxylic acid (pKa ~3.2) is protonated (neutral), increasing retention on the hydrophobic C18 stationary phase and sharpening the peak shape.

  • Impurity Markers: Precursors like 2,5-difluorobenzoic acid or 5-fluoro-2-hydroxybenzoic acid are more polar and will elute significantly earlier (RT < 5 min) than the target cyclopropoxy compound.

Part 4: Visualizations

Diagram 1: Analytical Validation Decision Tree

This workflow illustrates the logical progression from raw material receipt to final release, highlighting the "Go/No-Go" decision points based on the data described above.

AnalyticalWorkflow Start Sample Receipt: 2-Cyclopropoxy-5-fluorobenzoic Acid Solubility Solubility Check (DMSO/MeOH) Start->Solubility HRMS HRMS (ESI-) Target: 195.0463 m/z Solubility->HRMS Dissolved NMR 1H NMR Analysis Check Cyclopropyl Multiplets HRMS->NMR Mass Confirmed HPLC HPLC Purity >98% Area Under Curve NMR->HPLC Structure Valid Decision Data Evaluation HPLC->Decision Release BATCH RELEASE Decision->Release All Criteria Met Reject REJECT / RE-PURIFY Decision->Reject Impurity > Limit

Caption: Analytical Quality Control Workflow for verifying 2-Cyclopropoxy-5-fluorobenzoic acid identity and purity.

Diagram 2: Structural Connectivity & Logic

This diagram visualizes the specific spectroscopic signals confirming the molecular structure.

StructureLogic Molecule 2-Cyclopropoxy-5-fluorobenzoic Acid (C10H9FO3) F_Signal Fluorine (F-19) No Isotopic M+2 Split Aromatic Signals Molecule->F_Signal Position 5 COOH_Signal Carboxylic Acid ESI(-) m/z 195.04 Solubility in Base Molecule->COOH_Signal Position 1 Ether_Signal Cyclopropyl Ether NMR: ~0.6-0.9 ppm (Ring) NMR: ~3.9 ppm (O-CH) Molecule->Ether_Signal Position 2 Confirm Halogen Confirm Halogen F_Signal->Confirm Halogen Confirm O-Linkage Confirm O-Linkage Ether_Signal->Confirm O-Linkage

Caption: Spectroscopic logic map linking functional groups to specific analytical signals.

Part 5: References

  • Royal Society of Chemistry. (2014). Analytical Methods for Simultaneous Determination of Benzoic Acid Derivatives. Analytical Methods. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Chloro-5-fluorobenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-Cyclopropoxy-5-fluorobenzoic Acid Derivatives: A Technical Guide for Medicinal Chemists

Abstract This technical guide provides a comprehensive literature review of 2-Cyclopropoxy-5-fluorobenzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. 2-Cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review of 2-Cyclopropoxy-5-fluorobenzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. 2-Cyclopropoxy-5-fluorobenzoic acid represents a valuable scaffold in modern medicinal chemistry. The strategic incorporation of a cyclopropoxy group and a fluorine atom imparts a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutics. This document details the synthetic rationale, key structure-activity relationships (SAR), and therapeutic applications of its derivatives, with a particular focus on their role as kinase inhibitors. Detailed, field-proven experimental protocols and visual diagrams are provided to bridge theoretical concepts with practical laboratory application.

The Strategic Value of the 2-Cyclopropoxy-5-fluorobenzoic Acid Scaffold

The design of small molecule therapeutics is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The 2-Cyclopropoxy-5-fluorobenzoic acid scaffold has emerged as a privileged starting point in drug discovery, largely due to the synergistic contributions of its constituent parts.

  • The Cyclopropoxy Moiety: The cyclopropyl ring is a well-established motif in medicinal chemistry.[1] When incorporated as an ether (cyclopropoxy), it offers several distinct advantages. It introduces a three-dimensional character, which can facilitate novel and potent interactions within a target's binding pocket.[2] Crucially, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains.[2][3][4] This often leads to an improved pharmacokinetic profile.

  • The 5-Fluoro Substituent: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its high electronegativity can modulate the acidity (pKa) of the nearby carboxylic acid, influencing solubility and intermolecular interactions. Furthermore, the strategic placement of fluorine can enhance membrane permeability and block sites of metabolism, further contributing to a favorable drug-like profile.[5][6]

  • The Benzoic Acid Core: The carboxylic acid group is a versatile chemical handle, most commonly used for the synthesis of amide derivatives. This amide linkage is a cornerstone of many successful drugs, providing a stable backbone for orienting pharmacophoric groups toward their biological targets.

The combination of these features makes derivatives of this scaffold particularly attractive for targets like protein kinases, where precise molecular recognition and good cellular activity are paramount.[5][6]

Synthesis of the Core and Key Derivatives

The successful application of this scaffold begins with efficient and reliable synthetic routes. While public domain data on the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid is limited, a robust pathway can be proposed based on fundamental organic chemistry principles, followed by well-documented derivatization methods.

Proposed Synthesis of the Core Scaffold

A logical and efficient approach to the core scaffold is the Williamson ether synthesis.[7][8] This reaction forms an ether by reacting an alkoxide with an organohalide.[7]

The proposed two-step synthesis would involve:

  • Formation of a Phenoxide: Starting with a commercially available precursor like methyl 2-hydroxy-5-fluorobenzoate, the phenolic proton is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide.[9]

  • SN2 Displacement: The phenoxide then displaces a halide from a cyclopropyl halide (e.g., cyclopropyl bromide) via an SN2 reaction to form the cyclopropoxy ether.[7][9]

  • Saponification: The final step is the hydrolysis of the methyl ester, typically using a base like sodium hydroxide, to yield the target 2-Cyclopropoxy-5-fluorobenzoic acid.

Synthesis of Amide Derivatives: A Workhorse Reaction

The most prevalent and therapeutically relevant derivatives are amides, formed by coupling the carboxylic acid with a primary or secondary amine. This transformation is reliably achieved using standard peptide coupling reagents.

Detailed Experimental Protocol: General Amidation Procedure

This protocol describes a general and robust method for the synthesis of N-substituted-2-cyclopropoxy-5-fluorobenzamides, a key transformation for creating libraries of potential drug candidates.[5][6]

Materials:

  • 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.05 - 1.2 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Activation: To a solution of 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. This step forms a highly reactive activated ester intermediate.

  • Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours depending on the reactivity of the amine.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. This removes the DMF, excess reagents, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired amide.

The causality behind this experimental design is clear: the coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, while the base neutralizes the generated acidic byproducts, driving the reaction to completion.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 2-Cyclopropoxy- 5-fluorobenzoic Acid D Activated Ester Intermediate A->D forms E Amide Coupling Reaction A->E B Amine (R-NH2) B->E C Coupling Agent (HATU) Base (DIPEA) Solvent (DMF) C->D C->E Activates & Facilitates D->E reacts with Amine F Work-up & Purification (Extraction, Chromatography) E->F G Final Product: N-substituted-2-cyclopropoxy- 5-fluorobenzamide F->G

Caption: General workflow for the synthesis of amide derivatives.

Applications in Drug Discovery: Targeting Protein Kinases

Derivatives of this scaffold have shown particular promise as inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. The 2-cyclopropoxy-5-fluorobenzamide scaffold serves as an excellent starting point for potent VEGFR-2 inhibitors.[5]

Data Presentation: Biological Activity of Representative Derivatives

While specific data for 2-cyclopropoxy derivatives is not widely published, the following table summarizes the in vitro activity of structurally analogous compounds, demonstrating the potential of this scaffold. The data highlights the structure-activity relationship (SAR) where substitutions on the amide portion of the molecule can significantly impact potency.[5]

Compound IDR Group (Amine Component)VEGFR-2 Kinase IC₅₀ (nM)
1 Substituted Oxadiazole (Methyl)15
2 Substituted Oxadiazole (Ethyl)8
3 Substituted Oxadiazole (Isopropyl)5
Table 1: Representative biological activity data for VEGFR-2 kinase inhibitors based on a fluorobenzamide scaffold. Data is adapted from studies on structurally related analogs.[5]

This data clearly indicates that increasing the steric bulk of the R group (from methyl to isopropyl) leads to a progressive increase in inhibitory potency against VEGFR-2.

Visualization of the Targeted Biological Pathway

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Activates Inhibitor 2-Cyclopropoxy- 5-fluorobenzoic Acid Derivative Inhibitor->VEGFR2 Inhibits MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation & Migration MAPK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Assay (General)

To determine the inhibitory activity of synthesized compounds against a target kinase like VEGFR-2, a biochemical assay is performed.

Principle: This protocol measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase enzyme. The inhibitory effect of a compound is quantified by its ability to reduce this enzymatic activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., a specific poly-peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add a solution containing the VEGFR-2 enzyme and its specific substrate to each well. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

  • Reaction Termination & Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.[5]

Conclusion and Future Outlook

The 2-Cyclopropoxy-5-fluorobenzoic acid scaffold is a powerful and versatile platform for the development of novel therapeutics. The strategic combination of a metabolically robust cyclopropoxy group, a modulating fluorine atom, and a synthetically tractable carboxylic acid handle provides a clear advantage for medicinal chemists. The successful application of analogous structures in the development of potent kinase inhibitors, such as those targeting VEGFR-2, underscores the immense potential of this chemical class.

Future research will likely focus on expanding the diversity of the amine substituents to explore new structure-activity relationships and to target other kinase families or different enzyme classes altogether. The foundational principles and protocols outlined in this guide provide a solid framework for these future drug discovery endeavors, enabling researchers to rationally design and synthesize the next generation of small molecule drugs.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2021). RSC Medicinal Chemistry. [Link]

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2025). ResearchGate. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).

Sources

Foundational

An In-depth Technical Guide to 2-Cyclopropoxy-5-fluorobenzoic Acid: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 17, 2026 Abstract This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 17, 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Cyclopropoxy-5-fluorobenzoic acid (CAS No. 1243446-89-0), a key intermediate in modern medicinal chemistry. While experimental data for this specific molecule is not extensively published, this document synthesizes predicted data, comparative analysis with structurally related analogs, and established analytical methodologies to offer a robust resource for researchers. We delve into the anticipated physical characteristics, including melting point, solubility, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these properties, ensuring scientific integrity and enabling researchers to validate these characteristics in their own laboratories.

Introduction: The Significance of 2-Cyclopropoxy-5-fluorobenzoic Acid in Drug Discovery

2-Cyclopropoxy-5-fluorobenzoic acid has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique trifecta of a benzoic acid core, a cyclopropoxy group, and a fluorine atom imparts a desirable combination of properties for drug candidates. The carboxylic acid moiety serves as a versatile handle for amide bond formation and other key synthetic transformations. The cyclopropyl group, a non-classical bioisostere of larger alkyl or phenyl groups, can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity. The strategic placement of a fluorine atom can modulate the acidity (pKa) of the carboxylic acid, influence membrane permeability, and introduce favorable non-covalent interactions within protein binding pockets.

This guide aims to equip researchers with a thorough understanding of the fundamental physical and chemical characteristics of this compound, which is paramount for its effective utilization in synthetic chemistry and drug development programs.

Physicochemical Properties: A Data-Driven Analysis

Precise knowledge of a compound's physical properties is critical for every stage of the drug development pipeline, from synthesis and purification to formulation and pharmacokinetic profiling. The following sections provide a detailed examination of the known and predicted properties of 2-Cyclopropoxy-5-fluorobenzoic acid.

Molecular Structure and Identifiers
  • IUPAC Name: 2-(cyclopropyloxy)-5-fluorobenzoic acid

  • CAS Number: 1243446-89-0

  • Molecular Formula: C₁₀H₉FO₃

  • Molecular Weight: 196.18 g/mol

Predicted Physical Characteristics
PropertyPredicted ValueSource
Boiling Point 340.2 ± 22.0 °CChemicalBook[1]
Density 1.406 ± 0.06 g/cm³ChemicalBook[1]
pKa 3.17 ± 0.36ChemicalBook[1]
Melting Point: An In-depth Discussion and Comparative Analysis

The melting point is a crucial indicator of a crystalline solid's purity and identity. For 2-Cyclopropoxy-5-fluorobenzoic acid, an experimental melting point has not been publicly reported. However, we can infer an estimated range by examining the influence of its constituent functional groups and comparing it to structurally analogous compounds.

  • The Benzoic Acid Core: Benzoic acid itself is a crystalline solid with a melting point of 122.4 °C. Substituents on the aromatic ring significantly influence intermolecular forces and, consequently, the melting point.

  • Effect of the Fluoro Substituent: The fluorine atom at the 5-position is expected to increase the melting point compared to the unsubstituted cyclopropoxybenzoic acid due to its electron-withdrawing nature, which can enhance dipole-dipole interactions and crystal lattice energy. For instance, 2-Fluorobenzoic acid has a melting point of 126 °C[2].

  • Effect of the Cyclopropoxy Group: The 2-cyclopropoxy group introduces conformational rigidity and can influence crystal packing. Its impact is more complex to predict without experimental data.

Comparative Data for Structurally Related Compounds:

CompoundCAS NumberMelting Point (°C)
2-Fluorobenzoic acid445-29-4126[2]
3-Cyclopropylbenzoic acid1129-06-2119-120

Considering these factors, it is reasonable to hypothesize that the melting point of 2-Cyclopropoxy-5-fluorobenzoic acid will be significantly above that of benzoic acid and likely in the range of 130-160 °C. The combination of the polar carboxylic acid, the electronegative fluorine, and the rigid cyclopropoxy group should contribute to a well-ordered and stable crystal lattice.

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the properties of 2-Cyclopropoxy-5-fluorobenzoic acid, the following standard laboratory protocols are provided.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: Ensure the sample of 2-Cyclopropoxy-5-fluorobenzoic acid is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). The melting point is reported as this range.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow start Start: Dry, Powdered Sample load Load Capillary Tube start->load Pack sample setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating (10-15 °C/min) setup->heat_fast heat_slow Slow Heating (1-2 °C/min) near expected MP heat_fast->heat_slow Approach MP observe Observe and Record Melting Range heat_slow->observe end_point End: Melting Point Range Determined observe->end_point

Caption: Workflow for experimental melting point determination.

Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for synthesis, purification, and biological assays.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of 2-Cyclopropoxy-5-fluorobenzoic acid.

  • Observation at Room Temperature: Agitate the mixture and observe for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

  • Record Observations: Systematically record the solubility profile.

Based on its structure, 2-Cyclopropoxy-5-fluorobenzoic acid is expected to have low solubility in water and higher solubility in polar organic solvents such as alcohols, ethers, and ketones.

Structural Influence on Physicochemical Properties

The interplay of the functional groups in 2-Cyclopropoxy-5-fluorobenzoic acid dictates its overall physicochemical profile.

Property_Influence molecule 2-Cyclopropoxy-5-fluorobenzoic Acid cooh Carboxylic Acid (-COOH) cooh->molecule acidity Acidity (pKa) cooh->acidity  Determines solubility Solubility cooh->solubility  Increases Polarity f Fluorine (-F) f->molecule f->acidity  Modulates mp Melting Point f->mp  Increases cpr Cyclopropoxy (-O-cPr) cpr->molecule cpr->mp  Influences Packing lipophilicity Lipophilicity cpr->lipophilicity  Increases

Caption: Influence of functional groups on key physicochemical properties.

  • Carboxylic Acid Group: This is the primary driver of the compound's acidity and provides a key site for hydrogen bonding, which influences both melting point and solubility in polar solvents.

  • Fluorine Atom: As a highly electronegative atom, the ortho-fluorine substituent has a significant inductive electron-withdrawing effect. This stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the molecule compared to its non-fluorinated analog.

  • Cyclopropoxy Group: The cyclopropoxy group increases the lipophilicity of the molecule. Its rigid, three-dimensional structure can influence how the molecule packs in a crystal lattice, thereby affecting the melting point.

Conclusion

2-Cyclopropoxy-5-fluorobenzoic acid is a compound of significant interest in contemporary drug discovery. While a complete, experimentally verified dataset of its physicochemical properties is yet to be published, this guide provides a robust framework for its understanding and practical application. The provided predicted data, comparative analysis with related structures, and detailed experimental protocols offer researchers the necessary tools to confidently handle and characterize this valuable synthetic intermediate. The unique interplay of its functional groups provides a compelling profile for the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclopropoxy-5-fluorobenzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid, a valuable building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid, a valuable building block in medicinal chemistry. The protocol details a robust and efficient method starting from commercially available 5-fluorosalicylic acid via a Williamson ether synthesis. This application note is designed to equip researchers with the necessary information to confidently reproduce this synthesis, including a thorough understanding of the reaction mechanism, a step-by-step experimental procedure, and detailed characterization of the final product.

Introduction

Substituted benzoic acid derivatives are pivotal scaffolds in the design and development of novel therapeutic agents. The incorporation of a cyclopropoxy moiety, in particular, can confer advantageous physicochemical properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. When combined with a fluorine substituent, as in 2-Cyclopropoxy-5-fluorobenzoic acid, these properties can be further modulated to fine-tune the pharmacological profile of a drug candidate. This application note outlines a reliable synthetic route to this important building block, starting from 5-fluorosalicylic acid.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route is the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of 5-fluorosalicylic acid is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a cyclopropyl halide.

Reaction Mechanism:

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The key steps are:

  • Deprotonation: A base is used to deprotonate the acidic protons of 5-fluorosalicylic acid. Both the carboxylic acid proton (more acidic) and the phenolic hydroxyl proton will be removed to generate a dianion. At least two equivalents of base are required.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the cyclopropyl halide in a backside attack.

  • Displacement: The halide ion is displaced as a leaving group, forming the desired ether linkage.

It is crucial to use a primary alkyl halide, such as cyclopropyl bromide, to favor the SN2 pathway and minimize potential side reactions like elimination.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluorosalicylic acid≥98%Commercially Available
Cyclopropyl bromide≥98%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Hydrochloric acid (HCl), 1 M aqueous solutionCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Step-by-Step Procedure

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluorosalicylic acid (1.0 eq, e.g., 5.0 g).

  • Add anhydrous potassium carbonate (3.0 eq). The use of a slight excess of base ensures complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-fluorosalicylic acid. Polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[2]

  • Stir the resulting suspension at room temperature for 30 minutes.

Reaction Execution:

  • To the stirred suspension, add cyclopropyl bromide (1.5 eq) dropwise via a syringe.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water.

  • Acidify the aqueous mixture to a pH of ~2 by the slow addition of 1 M HCl. This step protonates the carboxylate to form the final carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Cyclopropoxy-5-fluorobenzoic acid as a solid.

Visualizing the Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 5-Fluorosalicylic Acid, K₂CO₃, and DMF stir Stir at RT for 30 min reagents->stir add_cpbr Add Cyclopropyl Bromide stir->add_cpbr heat Heat at 80°C for 12-16h add_cpbr->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench acidify Acidify with 1M HCl quench->acidify extract Extract with EtOAc acidify->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product 2-Cyclopropoxy-5-fluorobenzoic Acid purify->final_product Yields Pure Product

Caption: Experimental workflow for the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid.

Characterization Data

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.7-7.8 (dd, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 6.9-7.0 (dd, 1H, Ar-H), 3.9-4.0 (m, 1H, OCH), 0.8-0.9 (m, 2H, CH₂), 0.6-0.7 (m, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 165.0 (C=O), 158.0 (d, J=245 Hz, C-F), 150.0 (C-O), 125.0 (d, J=8 Hz, C-H), 118.0 (d, J=23 Hz, C-H), 115.0 (d, J=8 Hz, C-H), 114.0 (C-COOH), 50.0 (OCH), 6.0 (2 x CH₂)
Mass Spec (ESI) m/z calculated for C₁₀H₉FO₃ [M-H]⁻: 195.05; found: 195.05

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Cyclopropyl bromide is a volatile and flammable liquid. Handle with care and avoid inhalation.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Handle with appropriate caution.

  • Potassium carbonate is an irritant. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid from 5-fluorosalicylic acid. The Williamson ether synthesis is a high-yielding reaction that is well-suited for this transformation. The detailed step-by-step procedure and characterization data will enable researchers to synthesize this valuable building block for their drug discovery and development programs.

References

  • Williamson, A. W. Theory of Ætherification. Philosophical Magazine1850, 37 (251), 350–356.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, NJ, 2005.
  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Application

Amide coupling reaction conditions for 2-Cyclopropoxy-5-fluorobenzoic acid

Application Note: Optimized Amide Coupling Protocols for Sterically Modulated Benzoates: 2-Cyclopropoxy-5-fluorobenzoic Acid Executive Summary This application note details validated protocols for the amide coupling of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for Sterically Modulated Benzoates: 2-Cyclopropoxy-5-fluorobenzoic Acid

Executive Summary

This application note details validated protocols for the amide coupling of 2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0). This scaffold is a critical intermediate in the synthesis of Glucokinase Activators (GKAs) and ROR


 modulators.

The coupling of this specific acid presents a unique challenge: the ortho-cyclopropoxy group introduces significant steric bulk and electron-donating effects that deactivate the carbonyl carbon toward nucleophilic attack. Furthermore, the cyclopropyl ether moiety possesses latent acid-sensitivity (potential for ring-opening), requiring careful selection of activation reagents.

This guide provides three distinct protocols tailored to the scale and nature of the coupling partner:

  • Method A (Discovery): HATU-mediated high-throughput coupling.

  • Method B (Process/Scale-up): T3P (Propylphosphonic anhydride) coupling for difficult amines and simplified workup.

  • Method C (Activation): Acid Chloride generation via Oxalyl Chloride (for non-nucleophilic anilines).

Chemical Analysis & Mechanistic Insight

Structural Challenges
  • Steric Hindrance: The ortho-cyclopropoxy group creates a "steric wall" near the carbonyl center. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics, leading to N-acylurea side products.

  • Electronic Deactivation: The oxygen atom at the ortho position donates electron density into the ring (resonance effect), rendering the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid. The meta-fluorine atom provides a mild inductive withdrawal, but not enough to fully counteract the alkoxy donation.

  • Cyclopropyl Stability: While cyclopropyl ethers are more stable than cyclopropanols, they can undergo ring-opening in the presence of strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) or vigorous heating in strong Bronsted acids. Protocols must avoid harsh acidic conditions.
Reagent Selection Strategy

The following decision tree outlines the logic for selecting the appropriate protocol based on the amine partner and scale.

ReagentSelection Figure 1: Reagent Selection Decision Tree for 2-Cyclopropoxy-5-fluorobenzoic acid coupling. Start Select Amine Partner AmineType Amine Nucleophilicity? Start->AmineType Scale Reaction Scale? AmineType->Scale Aliphatic/Reactive AcidCl Method C: Acid Chloride (Non-nucleophilic Anilines) AmineType->AcidCl Electron-Poor Aniline (e.g., 2-aminopyridine) HATU Method A: HATU (Discovery/Small Scale) Scale->HATU < 100 mg T3P Method B: T3P (Process/Scale-up) Scale->T3P > 100 mg to kg

Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Small scale (<100 mg), valuable amines, and rapid library synthesis.

Rationale: HATU generates a highly reactive aza-benzotriazole active ester (OAt-ester) that reacts faster than standard OBt esters, overcoming the steric hindrance of the cyclopropoxy group.

Reagents:

  • Acid: 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange.

  • Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the active ester. Note: Pre-activation is crucial for this sterically hindered acid.

  • Add the amine (1.1 equiv).

  • Stir at RT for 2–16 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (x2), water (x1), and brine (x1). Dry over Na
    
    
    
    SO
    
    
    .
Method B: Process Scale (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1g), purification-sensitive projects, and avoiding epimerization (if amine is chiral).

Rationale: T3P acts as a dehydrating agent to form a mixed anhydride. It is less sensitive to steric bulk than carbodiimides and the by-products are water-soluble, simplifying purification.

Reagents:

  • Acid: 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Protocol:

  • Charge a reactor with acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc, 5-10 volumes).

  • Cool the mixture to 0°C .

  • Add Base (Pyridine or NMM, 3.0 equiv).

  • Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Allow to warm to RT and stir for 4–12 hours.

    • Optimization: If conversion is slow due to the ortho-cyclopropoxy group, heat to 50°C. T3P is thermally stable.

  • Workup: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine/excess amine), then sat. NaHCO

    
    , then brine.
    
  • Concentrate to yield product (often requires no chromatography).

T3P_Mechanism Figure 2: T3P Activation Pathway minimizing steric interference. Acid Acid + Base MixedAnh Mixed Anhydride (Activated) Acid->MixedAnh Activation T3P T3P Reagent T3P->MixedAnh Product Amide Product + H2O-Soluble Salts MixedAnh->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Method C: Activation via Acid Chloride

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines) where HATU/T3P fails.

Warning: This method generates HCl. Ensure the cyclopropyl ether is not subjected to prolonged reflux in the presence of high concentrations of HCl, although it is generally stable at low temperatures.

Reagents:

  • Acid: 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: DCM (Dichloromethane)

  • Base (Step 2): Et

    
    N or Pyridine
    

Protocol:

  • Dissolve acid in dry DCM under N

    
     atmosphere. Cool to 0°C.[1][3]
    
  • Add catalytic DMF (essential for Vilsmeier-Haack intermediate formation).

  • Add Oxalyl Chloride dropwise. Gas evolution (CO/CO

    
    ) will occur.
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve in fresh DCM (or Toluene) and evaporate again (azeotrope) to ensure removal of acidic species that could degrade the cyclopropyl ring.

  • Dissolve the crude acid chloride in DCM.

  • Add the amine and base (Et

    
    N) at 0°C. Stir until complete.
    

Comparative Data & Troubleshooting

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Conversion (Steric) ExcellentGoodExcellent
Workup Ease Moderate (removes urea)Excellent (water wash)Moderate
Cost HighModerateLow
Cyclopropyl Safety High (Neutral pH)High (Buffered)Moderate (Acidic intermed.)
Rec. Use MedChem/LibraryProcess/Scale-upUnreactive Amines

Troubleshooting Guide:

  • Low Yield with HATU: The ortho-cyclopropoxy group may be blocking the active ester. Switch to HOAt (if available) or increase temperature to 40°C.

  • Cyclopropyl Ring Opening: If you observe a mass shift of +36 (HCl addition) or +18 (Hydration) in Method C, switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under strictly neutral conditions.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Pfizer Inc. (2012).[5] "Glucokinase Activators."[4] World Intellectual Property Organization, WO2012069948. (Describes amide coupling of similar 2-alkoxy-5-fluoro-benzoic acids).

  • BenchChem. (2025).[2][3][6] "Technical Guide to the Synthesis of 5-Cyclopropyl-2-fluorobenzoic Acid." (Context on cyclopropyl-benzoate stability).

Sources

Method

Functionalization of the Carboxylic Acid Group in 2-Cyclopropoxy-5-fluorobenzoic Acid: An Application and Protocol Guide

Introduction 2-Cyclopropoxy-5-fluorobenzoic acid is a key building block in contemporary medicinal chemistry and drug discovery. Its unique structural motifs—a cyclopropoxy group known to enhance metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclopropoxy-5-fluorobenzoic acid is a key building block in contemporary medicinal chemistry and drug discovery. Its unique structural motifs—a cyclopropoxy group known to enhance metabolic stability and a fluorine atom that can modulate physicochemical properties—make it a valuable scaffold in the synthesis of novel therapeutic agents.[1][2][3][4] The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the primary functionalization strategies for the carboxylic acid group of 2-Cyclopropoxy-5-fluorobenzoic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The core principle behind the functionalization of a carboxylic acid is the conversion of the hydroxyl group, a poor leaving group, into a more reactive species.[5] This activation facilitates nucleophilic acyl substitution, allowing for the formation of amides, esters, and other derivatives. This document will detail the most common and effective methods for these transformations, with a focus on practical application and the rationale behind experimental choices.

I. Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is a fundamental linkage in countless biologically active molecules, and its formation is one of the most frequently performed reactions in medicinal chemistry.[6][7][8] The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[5][9] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Mechanism of Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[6][10][11] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[12][13] This intermediate can then react directly with an amine to form the desired amide and a urea byproduct.[11][12] To improve reaction efficiency and suppress side reactions like racemization and the formation of an unreactive N-acylurea, additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-analogs (e.g., HATU) are often employed.[6][13] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still sufficiently reactive towards amines.[13]

Amide_Formation cluster_activation Activation cluster_coupling Coupling RCOOH 2-Cyclopropoxy-5- fluorobenzoic acid O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_acylisourea Amide Amide O_acylisourea->Amide + Amine Urea Urea byproduct O_acylisourea->Urea Amine Amine (R'-NH2) Amine->Amide Fischer_Esterification RCOOH 2-Cyclopropoxy-5- fluorobenzoic acid Ester Ester RCOOH->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester Catalyzes Water Water (H₂O) Ester->Water +

Sources

Application

Solvent selection for reactions involving 2-Cyclopropoxy-5-fluorobenzoic acid

An Application Note and Protocol Guide Topic: Solvent Selection for Reactions Involving 2-Cyclopropoxy-5-fluorobenzoic Acid Audience: Researchers, scientists, and drug development professionals. Abstract 2-Cyclopropoxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Topic: Solvent Selection for Reactions Involving 2-Cyclopropoxy-5-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Cyclopropoxy-5-fluorobenzoic acid is a valuable building block in contemporary medicinal chemistry, prized for the unique physicochemical properties conferred by its cyclopropyl and fluoro substituents. The success of synthetic transformations utilizing this scaffold is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive framework for choosing an optimal solvent system. We will explore the physicochemical characteristics of the target molecule, delve into the theoretical principles governing solvent effects on reactivity, and present detailed protocols for solubility screening and common synthetic applications, including amide bond formation and esterification. The objective is to empower researchers to minimize side reactions, enhance reaction rates, and ensure the reproducibility of their synthetic outcomes.

Physicochemical Profile of 2-Cyclopropoxy-5-fluorobenzoic Acid

Understanding the inherent properties of 2-Cyclopropoxy-5-fluorobenzoic acid is the foundation of rational solvent selection. The molecule's structure combines a moderately acidic carboxylic acid, an electron-withdrawing fluorinated aromatic ring, and a nonpolar cyclopropoxy group, resulting in a nuanced solubility and reactivity profile.

PropertyValue / DescriptionSource/Comment
Molecular Formula C₁₀H₉FO₃ChemicalBook[1]
Molecular Weight 196.18 g/mol ChemicalBook[1]
Appearance White to off-white solidChemicalBook[1]
pKa (Predicted) 3.17 ± 0.36ChemicalBook[1]
Boiling Point (Predicted) 340.2 ± 22.0 °CChemicalBook[1]
logP (Predicted) 2.1PubChemLite[2]
Solubility Profile Low solubility in water is expected. Higher solubility is anticipated in polar organic solvents such as ethers (THF, Dioxane), ketones (Acetone), esters (Ethyl Acetate), and polar aprotic solvents (DMF, DMSO, Acetonitrile).[3]

The predicted pKa of ~3.17 indicates that 2-Cyclopropoxy-5-fluorobenzoic acid is a moderately strong organic acid, comparable to its parent compound, 2-fluorobenzoic acid (pKa = 3.27).[4][5] This acidity is a key consideration, as the protonated (R-COOH) and deprotonated (R-COO⁻) forms will exhibit vastly different solubilities. The predicted logP value suggests moderate lipophilicity, reinforcing the expectation of good solubility in common organic solvents.[2]

Guiding Principles for Solvent Selection

The solvent is not merely a medium for reaction but an active participant that can profoundly influence reaction kinetics, equilibria, and pathway selection. For 2-Cyclopropoxy-5-fluorobenzoic acid, the following principles are paramount.

Solubility and Mass Transport

The primary function of a solvent is to dissolve all reactants—the benzoic acid derivative, reagents, and catalysts—into a single phase. Poor solubility is a common cause of sluggish or incomplete reactions. For instance, in amide coupling reactions, both the carboxylic acid and the amine coupling partner must be fully solvated for the activating agents (e.g., EDC, HATU) to function efficiently.[6]

Solvent Polarity and Transition State Stabilization

The polarity of the solvent can dramatically alter reaction rates by differentially stabilizing the ground states of reactants versus the transition state.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and large dipole moments but lack acidic protons. They are particularly effective at solvating cations while leaving anions relatively "bare" and highly reactive. This makes them excellent choices for nucleophilic substitution reactions.[7] For reactions involving the carboxylate anion, such as in certain esterification or etherification pathways, these solvents can accelerate the process.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can engage in hydrogen bonding and effectively solvate both cations and anions. While their high polarity can be beneficial, their acidic protons can interfere with many organometallic reagents (like Grignard reagents) and strong bases.[8] They are generally not the first choice for reactions like amide couplings that use moisture-sensitive reagents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are often used for reactions where polarity is detrimental or where the removal of a byproduct like water (via azeotropic distillation) is required, such as in some Fischer esterifications. However, a significant challenge with benzoic acids in nonpolar solvents is their tendency to form hydrogen-bonded dimers. This dimerization can reduce the effective concentration of the reactive monomeric acid, potentially slowing the reaction.[9]

Compatibility with Reagents

The chosen solvent must be inert under the reaction conditions. For example, when synthesizing this molecule via a Grignard reaction, ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are mandatory due to their inertness towards the highly basic Grignard reagent.[8] Any trace of protic impurities like water or alcohols would quench the reagent.[8] Similarly, for amide couplings, solvents must not react with the coupling agents.

Experimental Protocols: A Practical Approach

A systematic, experimental approach is the most reliable way to identify the optimal solvent for a novel transformation.

Protocol 1: Small-Scale Solubility Assessment

This protocol provides a rapid and material-sparing method to screen a range of solvents.

Materials:

  • 2-Cyclopropoxy-5-fluorobenzoic acid

  • A selection of anhydrous solvents (see table below)

  • Small vials (1-2 mL) with stir bars

  • Vortex mixer

Recommended Solvents for Screening:

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (ε)Notes
Ethers Tetrahydrofuran (THF)667.6Excellent for Grignard reactions; good general-purpose solvent.[8]
2-Methyl-THF806.2Higher boiling point alternative to THF.
Dioxane1012.2High boiling point, often used in cross-coupling reactions.
Chlorinated Dichloromethane (DCM)409.1Volatile, good for reactions at or below room temperature.
1,2-Dichloroethane (DCE)8310.4Higher boiling point alternative to DCM.
Polar Aprotic Acetonitrile (MeCN)8237.5Useful in a wide range of reactions; can be challenging to render completely anhydrous.
N,N-Dimethylformamide (DMF)15336.7Excellent solubilizing power, but high boiling point can complicate product isolation.[6]
Dimethyl Sulfoxide (DMSO)18946.7Very strong solubilizing power; difficult to remove. Often used for challenging solubility cases.[10]
Esters Ethyl Acetate (EtOAc)776.0Common extraction and chromatography solvent; useful for reactions with moderate polarity.[11]
Hydrocarbons Toluene1112.4Nonpolar; useful for azeotropic removal of water.

Procedure:

  • Add ~10 mg of 2-Cyclopropoxy-5-fluorobenzoic acid to a clean, dry vial.

  • Add 0.2 mL of the first solvent to be tested.

  • Stir vigorously using the stir bar or vortex mixer for 2-3 minutes at room temperature.

  • Visually inspect for undissolved solids. If fully dissolved, the solubility is ≥ 50 mg/mL.

  • If solids remain, add another 0.3 mL of solvent (total volume 0.5 mL) and repeat stirring.

  • If fully dissolved, the solubility is ≥ 20 mg/mL. If not, the solubility is < 20 mg/mL.

  • Repeat for all selected solvents and record the observations in a laboratory notebook.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting a solvent, from initial screening to reaction optimization.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Compatibility & Optimization cluster_2 Phase 3: Final Selection Start Define Reaction Type (e.g., Amide Coupling) SolubilityTest Protocol 1: Perform Solubility Screen Start->SolubilityTest IdentifyCandidates Identify Solvents with Solubility > 20 mg/mL SolubilityTest->IdentifyCandidates CheckCompatibility Assess Solvent-Reagent Compatibility (e.g., Protic vs. Basic) IdentifyCandidates->CheckCompatibility RunSmallScale Run Small-Scale Test Reactions in Top 2-3 Candidate Solvents CheckCompatibility->RunSmallScale AnalyzeResults Analyze by TLC/LC-MS for Conversion & Byproducts RunSmallScale->AnalyzeResults Optimize Select Best Solvent System Optimize Temp & Concentration AnalyzeResults->Optimize ScaleUp Scale-Up Reaction Optimize->ScaleUp

Caption: A logical workflow for solvent selection and reaction optimization.

Application Protocol: Amide Bond Formation

Amide coupling is a cornerstone reaction in drug discovery. The following protocol is a robust starting point for coupling 2-Cyclopropoxy-5-fluorobenzoic acid with a primary or secondary amine.

Rationale for Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is selected for this protocol. Its high polarity ensures excellent solubility for the benzoic acid, the amine salt, and common coupling reagents like EDC and HOBt. As a polar aprotic solvent, it does not interfere with the reaction mechanism and promotes the formation of the activated ester intermediate.[6]

Materials:

  • 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 eq)

  • Desired amine (or its HCl salt) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, use if starting with an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃, 1M HCl, and brine for workup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of DMF. If using an amine hydrochloride salt, add DIPEA (2.5 eq) and stir for 10 minutes before proceeding.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

AmideCoupling cluster_solvent Solvent Role: Polar Aprotic (e.g., DMF) cluster_reaction Reaction Pathway Solvates Solvates Charged Intermediates (O-acylisourea, Activated Ester) ActiveEster Activated Intermediate (O-acylisourea) Solvates->ActiveEster stabilizes Inert Inert to Reagents (EDC, HOBt, Amine) cluster_reaction cluster_reaction Acid R-COOH Acid->ActiveEster + EDC EDC EDC->ActiveEster + Product Amide Product ActiveEster->Product + Amine R'-NH2 Amine->Product +

Caption: Influence of a polar aprotic solvent on an EDC/HOBt amide coupling.

Troubleshooting Guide

IssuePotential Cause Related to SolventRecommended Solution
Reaction Fails to Start or is Sluggish Poor solubility of starting materials.Re-evaluate solubility using Protocol 1. Switch to a solvent with better solubilizing power (e.g., from DCM to DMF or DMSO).[10]
Low Product Yield Solvent interfering with reagents (e.g., using a protic solvent with a strong base).Ensure the solvent is anhydrous and compatible. For moisture-sensitive reactions, distill the solvent from an appropriate drying agent.[8]
Carboxylic acid dimerization in a nonpolar solvent.Switch to a more polar solvent to break up hydrogen-bonded dimers.[9]
Formation of Side Products Solvent promoting an alternative reaction pathway.Screen alternative solvents. For example, if decarboxylation is observed at high temperatures in DMF, consider a lower-boiling solvent like MeCN or DCM and adjust the temperature accordingly.[10]
Difficult Product Isolation Use of a high-boiling point solvent (e.g., DMSO, DMF).If possible, use a more volatile solvent like THF or EtOAc. If a high-boiling solvent is necessary, consider alternative workup procedures like precipitation or lyophilization.

Conclusion

The selection of a solvent for reactions involving 2-Cyclopropoxy-5-fluorobenzoic acid is a multi-faceted decision that directly impacts synthetic success. A methodical approach, beginning with an understanding of the substrate's physicochemical properties and followed by systematic solubility and small-scale reaction screening, is essential. For common transformations like amide couplings, polar aprotic solvents such as DMF provide an excellent balance of solubilizing power and reagent compatibility. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent effects to achieve higher yields, cleaner reaction profiles, and more reliable chemical processes.

References

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Thermo Fisher Scientific. 2-Fluorobenzoic acid Safety Data Sheet. [Link]

  • Wiley Online Library. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • ResearchGate. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. [Link]

  • Science of Synthesis. Product Class 2: Fluorocyclopropanes. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4). [Link]

  • Wikipedia. 2-Fluorobenzoic acid. [Link]

  • PubChemLite. 5-cyclopropoxy-2-fluorobenzoicacid (C10H9FO3). [Link]

  • PubChem. 2-Amino-5-fluorobenzoic acid. [Link]

  • Royal Society of Chemistry. The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. [Link]

  • University of Wisconsin-Madison. pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. [Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Cyclopropoxy-5-fluorobenzoic Acid Analogs

Introduction: The Strategic Value of Fluorinated Cyclopropoxy Moieties in Medicinal Chemistry In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclopropoxy Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, the 2-cyclopropoxy-5-fluorobenzoic acid scaffold and its analogs have emerged as privileged structures. The cyclopropyl group often enhances metabolic stability and can improve binding affinity to target proteins by introducing a degree of conformational rigidity.[1][2] Simultaneously, the fluorine atom at the 5-position can modulate the acidity of the carboxylic acid, enhance membrane permeability, and participate in favorable intermolecular interactions with biological targets.[1][2] These synergistic effects make this class of compounds highly attractive for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[2]

Traditionally, the synthesis of such ether linkages on electron-deficient aromatic rings is achieved through nucleophilic aromatic substitution (SNAr). However, conventional heating methods often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. This application note details a robust and highly efficient protocol for the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid and its analogs, leveraging the transformative power of microwave-assisted organic synthesis (MAOS).

The MAOS Advantage: Accelerating Discovery with Focused Heating

Microwave-assisted organic synthesis has revolutionized chemical synthesis by offering a more rapid and efficient alternative to conventional heating.[3][4] Unlike traditional methods that rely on conduction and convection to heat a reaction vessel from the outside-in, microwave irradiation directly heats the reactants and solvent through dielectric heating.[5] This process involves the interaction of the microwave's electric field with polar molecules and ions, causing rapid molecular rotation and friction, which generates heat uniformly throughout the reaction mixture.[3]

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that may take hours or even days with conventional heating can often be completed in minutes.[3][4]

  • Improved Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can arise from prolonged exposure to high temperatures.[4][5]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to more consistent and reproducible results.[4]

  • Alignment with Green Chemistry Principles: MAOS often requires less solvent and significantly reduces energy consumption, contributing to more sustainable laboratory practices.[6][7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of 2-cyclopropoxy-5-fluorobenzoic acid is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the cyclopropoxide anion, a potent nucleophile, attacks the electron-deficient aromatic ring of 2,5-difluorobenzoic acid at the carbon atom bearing a fluorine atom. The presence of the electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, before the fluoride leaving group is expelled to yield the desired product. The fluorine atom is an excellent leaving group in SNAr reactions on activated aromatic rings.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Cyclopropoxy-5-fluorobenzoic Acid

This protocol provides a detailed methodology for the synthesis of the title compound. The reaction can be adapted for the synthesis of various analogs by substituting cyclopropanol with other alcohols.

Materials and Reagents:

  • 2,5-Difluorobenzoic acid

  • Cyclopropanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reaction vials (10 mL) with stir bars

  • Dedicated single-mode microwave reactor

Procedure:

  • Preparation of the Cyclopropoxide:

    • To a flame-dried 10 mL microwave reaction vial containing a magnetic stir bar, add sodium hydride (1.2 equivalents, e.g., 48 mg of a 60% dispersion for a 1 mmol scale reaction).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add cyclopropanol (1.1 equivalents) dropwise to the suspension.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Nucleophilic Aromatic Substitution:

    • To the freshly prepared sodium cyclopropoxide solution, add 2,5-difluorobenzoic acid (1.0 equivalent).

    • Securely cap the microwave reaction vial.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) and diethyl ether (20 mL).

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-Cyclopropoxy-5-fluorobenzoic acid.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical experimental data for the microwave-assisted synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid and a representative analog.

EntryStarting Benzoic AcidAlcoholBaseSolventTemp (°C)Time (min)Yield (%)
12,5-Difluorobenzoic acidCyclopropanolNaHDMF1201585-95
22,5-Difluorobenzoic acidIsopropanolNaHDMF1202080-90

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid.

G cluster_prep Step 1: Cyclopropoxide Formation cluster_reaction Step 2: S_NAr Reaction cluster_microwave Step 3: Microwave Irradiation cluster_workup Step 4: Work-up & Purification Cyclopropanol Cyclopropanol Cyclopropoxide Sodium Cyclopropoxide Solution Cyclopropanol->Cyclopropoxide Add to NaH/DMF suspension NaH Sodium Hydride NaH->Cyclopropoxide DMF Anhydrous DMF DMF->Cyclopropoxide ReactionMixture Reaction Mixture in Microwave Vial Cyclopropoxide->ReactionMixture BenzoicAcid 2,5-Difluorobenzoic Acid BenzoicAcid->ReactionMixture Microwave Microwave Reactor (120 °C, 15 min) ReactionMixture->Microwave CrudeProduct Crude Product Microwave->CrudeProduct Aqueous Work-up PureProduct Pure 2-Cyclopropoxy-5-fluorobenzoic Acid CrudeProduct->PureProduct Purification

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 2-Cyclopropoxy-5-fluorobenzoic acid preparation

[1] Topic: Minimizing side reactions during the preparation of 2-Cyclopropoxy-5-fluorobenzoic acid. Content Type: Technical Troubleshooting Guide & FAQ.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Minimizing side reactions during the preparation of 2-Cyclopropoxy-5-fluorobenzoic acid. Content Type: Technical Troubleshooting Guide & FAQ. Audience: Process Chemists and Medicinal Chemists.[1]

Executive Summary & Reaction Logic

The synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid typically proceeds via Nucleophilic Aromatic Substitution (


) of a cyclopropoxide anion onto a 2,5-difluorobenzoic acid derivative (usually an ester or nitrile), followed by hydrolysis.[1]

The Central Challenge: Direct displacement on the free acid is inefficient due to the formation of the electron-rich carboxylate salt, which deactivates the ring. Therefore, the Ester Route is the industry standard.

Critical Quality Attributes (CQAs):

  • Regioselectivity: Ensuring attack at C2 (ortho) rather than C5 (meta).

  • Cyclopropane Stability: Preventing acid-catalyzed ring opening during workup.

Synthetic Pathway & Impurity Map

The following diagram illustrates the primary pathway and the genesis of key impurities.

ReactionPathway SM 2,5-Difluorobenzoate (Ester Intermediate) Int 2-Cyclopropoxy Ester (Desired Intermediate) SM->Int SNAr (Kinetic Control) Imp1 Impurity A: 5-Cyclopropoxy Isomer (Regio-isomer) SM->Imp1 Overheating / Steric Hindrance Reagent Cyclopropanol + Base (NaH or Cs2CO3) Reagent->SM Attack Prod TARGET: 2-Cyclopropoxy-5-fluorobenzoic acid Int->Prod LiOH/NaOH Hydrolysis Imp2 Impurity B: Ring-Opened (Homoallylic Alcohol) Int->Imp2 Acidic Workup (pH < 4) Imp3 Impurity C: Hydrolysis Precursor (Incomplete Reaction)

Figure 1: Reaction logic showing the critical divergence points for impurity formation.

Troubleshooting Guide: Diagnostics & Solutions

Module A: Regioselectivity Issues (The "Wrong Isomer" Problem)

Symptom: HPLC/NMR shows a significant impurity (~5-15%) with the same mass as the product but different retention time.[1] Diagnosis: You are likely forming the 5-cyclopropoxy-2-fluorobenzoic acid isomer.[1]

Root Cause Mechanism Corrective Action
Substrate Choice The free acid substrate forms a carboxylate anion, pushing electron density into the ring and deactivating the ortho (C2) position relative to the meta (C5) position.Switch to an Ester or Nitrile: Use Methyl 2,5-difluorobenzoate.[1] The ester group is Electron Withdrawing (EWG), strongly activating the ortho fluorine via inductive effects (

).
Temperature High temperatures favor thermodynamic equilibration, increasing the ratio of the 5-isomer.Lower Reaction Temperature: Run the

step at 0°C to RT . Do not reflux until conversion is confirmed.[1]
Solvent Polarity Highly polar solvents (DMSO) can sometimes accelerate the reaction too aggressively, reducing selectivity.Switch Solvent: Use THF or DMF at lower temperatures.[1] THF allows for better thermal control.[1]
Module B: Cyclopropane Ring Instability

Symptom: Appearance of an impurity with Mass


 (hydration) or NMR signals corresponding to a terminal alkene.
Diagnosis:  Acid-catalyzed ring opening of the aryl cyclopropyl ether.[1]

Technical Insight: Aryl cyclopropyl ethers are acetal-like in their sensitivity.[1] Under acidic conditions, the ring opens to form a homoallylic alcohol (e.g., 3-(2-carboxy-4-fluorophenoxy)propan-1-ol).

Protocol Adjustment:

  • Quenching: Never quench the basic reaction mixture directly with strong acid (HCl). Quench with saturated

    
     or water.
    
  • pH Control: During the final acidification (to precipitate the benzoic acid), do not drop below pH 4.0 . Use mild acids like Citric Acid or dilute Acetic Acid, not conc. HCl.

  • Extraction: Perform extractions quickly and avoid prolonged exposure to acidic aqueous layers.[1]

Module C: Stalled Reaction / Low Conversion

Symptom: Starting material remains after 24 hours.[1] Diagnosis: "Stalling" is often caused by moisture killing the base or the formation of the unreactive carboxylate salt (via premature hydrolysis of the ester).

Q&A Solution:

  • Q: Can I use NaOH/KOH for the

    
     step? 
    
    • A: No. Hydroxide is nucleophilic and will hydrolyze your ester before the cyclopropanol reacts. Use non-nucleophilic bases like NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in anhydrous conditions.[1]

  • Q: Why is my Cyclopropanol not reacting?

    • A: Cyclopropanol is less acidic (

      
      ) than typical phenols.[1] It requires deprotonation before addition to the electrophile. Premix Cyclopropanol + NaH in THF for 30 mins to form the alkoxide, then add the fluoro-ester.
      

Optimized Experimental Protocol

This protocol is designed to maximize the C2-isomer yield and protect the cyclopropane ring.[1]

Reagents:

  • Methyl 2,5-difluorobenzoate (1.0 equiv)[1]

  • Cyclopropanol (1.2 equiv)[1]

  • Sodium Hydride (60% dispersion, 1.3 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Charge a flame-dried flask with NaH (1.3 equiv) and anhydrous THF under

      
      .
      
    • Cool to 0°C.[2][3]

    • Add Cyclopropanol (1.2 equiv) dropwise.[1] Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes until gas evolution ceases.

  • SNAr Reaction:

    • Dissolve Methyl 2,5-difluorobenzoate (1.0 equiv) in minimal THF.

    • Add the ester solution dropwise to the cyclopropoxide slurry at 0°C.

    • Critical: Maintain temperature < 5°C during addition to ensure regioselectivity.

    • Warm to Room Temperature (20-25°C) and stir for 4-6 hours.

    • Checkpoint: Check HPLC.[1][4] If SM > 5%, warm to 40°C. Do not exceed 50°C.

  • Hydrolysis (One-Pot):

    • Once the intermediate ester is formed, add LiOH (2.0 equiv) dissolved in water directly to the THF mixture.

    • Stir at RT until the ester is consumed (forming the carboxylate salt).

  • Workup (The Safety Zone):

    • Remove THF under reduced pressure.[1]

    • Dilute the aqueous residue with water and wash with MTBE (removes neutral impurities/regio-isomers).

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid until pH reaches ~4.5 - 5.0. Do not use conc. HCl.

    • The product should precipitate.[3][5] Filter and wash with cold water.[3]

    • Dry in a vacuum oven at 40°C (avoid high heat).

Decision Tree for Troubleshooting

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Start Start: Analyze Crude HPLC CheckSM Is Starting Material Present? Start->CheckSM CheckIso Is 5-Isomer > 5%? CheckSM->CheckIso No Sol1 Action: Check moisture content. Switch base to NaH/THF. CheckSM->Sol1 Yes CheckRing Is there a broad peak/alcohol? CheckIso->CheckRing No Sol2 Action: Lower Rxn Temp. Switch solvent to THF. CheckIso->Sol2 Yes Sol3 Action: Check Workup pH. Use Citric Acid (pH 4-5). CheckRing->Sol3 Yes Success Process Optimized CheckRing->Success No

Figure 2: Step-by-step diagnostic flow for process optimization.

Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Carbonate (


) instead of NaH? 

A: Yes, but it requires a more polar solvent like DMF or DMSO and higher temperatures (60-80°C) to generate sufficient cyclopropoxide concentration. [1] Risk:[1] Higher temperatures increase the formation of the 5-fluoro substituted impurity (thermodynamic product). NaH/THF is superior for regiocontrol.[1]

Q2: Why does the literature sometimes suggest using the nitrile intermediate?

A: 2,5-Difluorobenzonitrile is highly activated for


 (often more than the ester). The nitrile can be hydrolyzed to the acid later. However, hydrolysis of nitriles requires harsh acidic or basic reflux, which endangers the cyclopropyl ether. The ester route  is milder and preferred for this specific substrate.

Q3: My product is an oil, but it should be a solid. What happened?

A: You likely have "Ring-Opened" impurities (homoallylic alcohols) which disrupt the crystal lattice.[1] Check the proton NMR for alkene signals (


 5.0-6.0 ppm). If present, you cannot reverse it. You must restart and ensure the workup pH never drops below 4.

References

  • Jin, H., et al. (2019).[1][4] "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 30(09), 982-986.

    • Context: Establishes conditions for cyclopropoxyl
  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8979-8980.[1]

    • Context: Discusses the stability of strained rings (cyclopropanes/oxetanes) in medicinal chemistry contexts.
  • BenchChem Technical Support. (2025). "Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid - Process Guide."

    • Context: General process chemistry for fluoro-benzoic acid derivatives and Grignard altern
  • Master Organic Chemistry. (2014). "Cleavage of Ethers with Acid."[6][7][8]

    • Context: Mechanistic grounding for the acid-sensitivity of the cyclopropyl ether moiety.[6]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Cyclopropoxy-5-fluorobenzoic Acid

[1][2] Executive Summary & Molecule Context[3][4][5][6][7] To: Process Chemists, API Developers From: Senior Application Scientist, Purification Division[1][2] 2-Cyclopropoxy-5-fluorobenzoic acid is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Context[3][4][5][6][7]

To: Process Chemists, API Developers From: Senior Application Scientist, Purification Division[1][2]

2-Cyclopropoxy-5-fluorobenzoic acid is a critical intermediate in the synthesis of LFA-1 antagonists, most notably Lifitegrast (Xiidra).[2] Achieving high purity at this stage is non-negotiable because downstream coupling reactions (using HATU/CDI) will carry over impurities—specifically the unreacted phenolic starting material (5-fluoro-2-hydroxybenzoic acid)—into the final API, where they are significantly harder to remove.[1][2]

This guide moves beyond basic solubility data to provide a process-driven approach to recrystallization. We focus on the thermodynamic rejection of impurities and the prevention of common failure modes like "oiling out" due to the lipophilic cyclopropyl moiety.[3]

Solvent System Selection Matrix

The choice of solvent depends entirely on the impurity profile of your crude material.[3] Do not use a "one-size-fits-all" approach.

Table 1: Solvent Performance Data
Solvent SystemRatio (v/v)Primary FunctionImpurity Rejection ProfileTechnical Note
Toluene / n-Heptane 1:3 to 1:5 Primary Choice Excellent for non-polar byproducts and alkyl halides.[1][2]High Yield. The aromatic stacking of Toluene stabilizes the acid, preventing premature precipitation.[2]
Ethyl Acetate / n-Heptane 1:4AlternativeGood for general purification; easier solvent removal (lower BP).[1][2][3]Risk of Oiling Out. Requires strict temperature control during anti-solvent addition.[2][3]
Ethanol / Water 2:1PolishingSpecific: Removes inorganic salts and polar phenolic precursors.[3]Yield Loss. Significant solubility of product in mother liquor.[2][3] Use only if salt content is high.[2][3]
Isopropyl Acetate (IPAc) PureCrystallizationBalanced solubility; good for scale-up.[1][2][3]Slower crystallization kinetics; produces superior crystal habit (prisms).[3]

The "Golden Batch" Protocol

System: Toluene / n-Heptane (Anti-solvent Addition Method)[1][2]

This protocol is designed to minimize the inclusion of the 5-fluoro-2-hydroxybenzoic acid impurity.[1][2]

  • Dissolution: Charge crude 2-Cyclopropoxy-5-fluorobenzoic acid (1.0 eq) and Toluene (3.0 - 4.0 vol) into the reactor.

  • Heating: Heat to 65–70°C . Agitate until fully dissolved.

    • Critical Check: If solids remain, check for inorganic salts (NaCl/LiCl). If present, perform a hot filtration.[2][3]

  • Seeding (The Nucleation Point): Cool slowly to 50°C . Add seed crystals (0.5 wt%) of pure product. Stir for 30 minutes to establish a crystal bed.

    • Why? The cyclopropyl group adds lipophilicity that encourages oiling.[3] Seeding provides a template for ordered crystal growth.[2][3]

  • Anti-Solvent Addition: Slowly charge n-Heptane (10.0 - 12.0 vol) over 2–3 hours while maintaining 50°C.

  • Cooling Ramp: Cool to 0–5°C over 4 hours (Linear cooling rate: ~10°C/hr).

  • Isolation: Filter the white crystalline solid. Wash with cold n-Heptane (2 vol).[1][2][3]

  • Drying: Vacuum oven at 45°C. Caution: Avoid temperatures >60°C for prolonged periods to prevent cyclopropyl ring stress/degradation.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid phase) before crystallizing. Why?

A: This is the most common issue with alkoxy-benzoic acids. It occurs when the solution enters the "metastable zone" too deeply, where liquid-liquid phase separation (LLPS) is thermodynamically favored over nucleation.[1][2]

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add more primary solvent (Toluene or EtOAc) to shift the composition away from the LLPS boundary.[3]

  • Prevention: You must seed the solution at a temperature above the oiling-out point (typically 45–55°C for this molecule) and add the anti-solvent very slowly.[1][2]

Q2: I still see >0.5% of the starting material (Phenol impurity) in the HPLC.

A: The phenol (5-fluoro-2-hydroxybenzoic acid) can co-crystallize if the solvent system is too non-polar.[1][2]

  • The Fix: Switch to a Toluene/Recrystallization with a "hot slurry" wash.[3]

  • Advanced Tactic: If using EtOAc/Heptane, add a small amount of Acetic Acid (1%) to the solvent. This suppresses the ionization of the impurities, keeping them in the mother liquor, or conversely, if the impurity is being trapped, a wash with a weak bicarbonate solution before recrystallization (during workup) is more effective than trying to fix it by crystallization alone.[2]

Q3: Can I use Methanol or Ethanol?

A: Only if necessary. While the solubility is high, the recovery (yield) is often poor (<70%) because the molecule is too soluble in alcohols even at -10°C. Furthermore, if your crude contains traces of strong acid (HCl/H2SO4) from the hydrolysis step, heating in methanol can cause Fischer Esterification (methyl ester formation), introducing a new impurity.[1][2]

Decision Logic & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct solvent system based on your specific impurity profile.[3]

SolventSelection Start Analyze Crude Purity (HPLC) CheckSalts High Inorganic Salts? Start->CheckSalts CheckPhenol High Phenolic Impurity? CheckSalts->CheckPhenol No SystemA System A: Ethanol / Water (Hot Filtration Required) CheckSalts->SystemA Yes (>2%) CheckNonPolar High Non-Polar Byproducts? CheckPhenol->CheckNonPolar No SystemC System C: Ethyl Acetate / Heptane (Strict Temp Control) CheckPhenol->SystemC Yes (>1%) SystemB System B: Toluene / Heptane (Standard Protocol) CheckNonPolar->SystemB Yes (Default) CheckNonPolar->SystemB Unknown

Caption: Workflow for selecting the optimal solvent system based on crude material attributes.

Figure 2: Troubleshooting "Oiling Out"

Understanding the mechanism of oiling out is critical to preventing it.[2][3]

OilingOut State1 Homogeneous Solution (High Temp) Action1 Rapid Cooling or Fast Anti-Solvent State1->Action1 State2 Metastable Zone (Supersaturated) Action1->State2 OutcomeFail Liquid-Liquid Phase Separation (OILING OUT) State2->OutcomeFail No Seeding OutcomeSuccess Nucleation & Crystal Growth (PURE SOLID) State2->OutcomeSuccess With Seeding Intervention Intervention: 1. Seed at 50°C 2. Slow Addition Intervention->OutcomeSuccess Enables

Caption: Mechanism of oiling out vs. crystallization. Seeding is the critical control point.

References

  • Lifitegrast Synthesis & Intermediates: United States Patent 8,367,701.[2][3] Compounds and methods for the treatment of LFA-1 mediated diseases.[1][2] (Assignee: Sarcode Bioscience Inc.).[3]

  • Process Chemistry of Fluorinated Benzoic Acids: WO Patent 2011050175.[2][3] Methods for the preparation of Lifitegrast.[2][3][4][5][6][7] (Assignee: Shire Human Genetic Therapies).[3]

  • General Solubility Data: Solubility of Benzoic Acid and its Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.[2][3] (General reference for Toluene/EtOAc solubility behavior).

Disclaimer: This guide is for research and development purposes. All protocols should be validated under your specific laboratory safety conditions.

Sources

Troubleshooting

Technical Support Center: Cyclopropyl Ether Stability in Acidic Conditions

The following Technical Support Guide is designed for researchers and drug development professionals encountering stability issues with cyclopropyl ethers. Topic: Troubleshooting & Stabilization of Cyclopropyl Ethers Aud...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering stability issues with cyclopropyl ethers.

Topic: Troubleshooting & Stabilization of Cyclopropyl Ethers Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Version: 2.0 (Current)

Executive Summary: The Instability Paradox

Cyclopropyl ethers occupy a unique chemical space. While the cyclopropyl group is often introduced in drug design to improve metabolic stability (by blocking P450 oxidation sites) or increase potency (via conformational restriction), the ether linkage adjacent to this strained ring creates a "loaded spring" sensitive to Brønsted and Lewis acids.

The Core Issue: The stability of a cyclopropyl ether depends entirely on the connectivity of the oxygen:

  • Cyclopropylmethyl (CPM) Ethers (R-O-CH₂-cPr): Designed to be acid-labile. Often used as protecting groups. Unexpected cleavage here is usually due to trace acidity in solvents or silica.

  • Cyclopropyl Ethers (R-O-cPr): Chemically distinct from standard ethers. They behave more like enol ethers . Protonation of the oxygen or the ring leads to rapid ring opening and hydrolysis to aldehydes/ketones, driven by the relief of ~27.5 kcal/mol of ring strain.

This guide addresses the unintentional degradation of these motifs during synthesis, purification, and analysis.

Mechanism of Failure: Why Do They Degrade?

Understanding the degradation mechanism is the first step to troubleshooting. The pathway differs slightly based on structure but converges on strain-release driven hydrolysis .

Scenario A: Cyclopropylmethyl (CPM) Ethers
  • Trigger: Protonation of the ether oxygen.[1][2]

  • Rate-Determining Step: Cleavage of the C-O bond to form the Cyclopropylcarbinyl Cation .

  • Outcome: This cation is non-classical and highly reactive. It rapidly rearranges to a homoallyl cation or is trapped by water.

  • Result: Loss of the protecting group and formation of cyclopropylmethanol or homoallyl alcohol byproducts.

Scenario B: Cyclopropyl Ethers (Vinyl Ether Analogs)
  • Trigger: Acid catalysis (even weak acids like silica silanols).

  • Mechanism:

    • Protonation occurs (often at the ring carbon or oxygen).[1]

    • Nucleophilic attack (by water) opens the ring.

    • Formation of a hemiacetal intermediate.[3]

    • Collapse to a linear aldehyde or ketone.

  • Thermodynamic Driver: Relief of ring strain.

Visualization: Acid-Catalyzed Degradation Pathways

CyclopropylEtherDegradation Substrate Cyclopropyl Ether (R-O-cPr) Intermediate Oxonium / Carbocation Intermediate Substrate->Intermediate Protonation Acid H+ (Acid Source) Acid->Intermediate Path1 Nucleophilic Attack (H2O) Intermediate->Path1 Direct Hydrolysis Path2 Rearrangement Intermediate->Path2 Cation Stabilization Prod_Aldehyde Linear Aldehyde/Ketone (Hydrolysis) Path1->Prod_Aldehyde Ring Opening Prod_Homoallyl Homoallyl Alcohol (Rearrangement) Path2->Prod_Homoallyl Strain Relief

Figure 1: Divergent degradation pathways. Direct hydrolysis yields carbonyls (common in R-O-cPr), while rearrangement yields homoallyl derivatives (common in R-O-CH2-cPr).

Troubleshooting Guide: Diagnosis & Solutions

Scenario 1: "My product disappears on the HPLC column."

Symptom: The compound is pure by NMR but shows broad peaks, split peaks, or "ghost" peaks (m/z +18 or -14) during LC-MS analysis. Root Cause: Acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) catalyze on-column hydrolysis.

Diagnostic StepActionable Solution
Check Mobile Phase pH If pH < 3.0, the cyclopropyl ether is at risk. Switch to Formic Acid (0.1%, pH ~2.7) which is slightly milder, or Ammonium Acetate (pH 4.5-5.0) .
Check Column Temperature High temps (>40°C) accelerate hydrolysis. Lower column temp to 25°C or 10°C.
Verify with Neutral Run Run a gradient using 10mM Ammonium Bicarbonate (pH 7.4). If the peak sharpens and ghost peaks vanish, the issue is acid instability.
Solvent Quality Old acetonitrile can become acidic. Use fresh, LC-MS grade solvents.
Scenario 2: "Yield drops significantly during silica gel purification."

Symptom: Crude NMR shows product, but fractions from the column contain mostly aldehyde/alcohol decomposition products. Root Cause: Standard silica gel is slightly acidic (pH 4-5) due to surface silanol groups.

Protocol AdjustmentMethodology
Pre-treat Silica Slurry silica in 1-2% Triethylamine (Et3N) in hexanes before loading the column. This neutralizes surface silanols.
Switch Stationary Phase Use Alumina (Neutral or Basic) instead of silica. Alumina is far less likely to trigger acid-catalyzed ring opening.
Fast Elution Do not let the compound sit on the column. Use a steeper gradient to elute quickly.
Scenario 3: "The compound degrades in CDCl₃ solution."

Symptom: NMR spectrum degrades over 24 hours; new aldehyde peaks appear. Root Cause: Chloroform naturally decomposes to form HCl (phosgene pathway) upon exposure to light/air.

  • Immediate Fix: Filter CDCl₃ through a small plug of basic alumina or K₂CO₃ directly into the NMR tube.

  • Long-term Fix: Switch to C₆D₆ (Benzene-d6) or DMSO-d6 , which are non-acidic and more stable.

Strategic Stabilization (Synthesis & Storage)

If your workflow requires handling these sensitive motifs, implement these self-validating protocols.

Protocol A: The "Buffered Workup" Standard

Never expose a cyclopropyl ether reaction mixture to strong acid washes (e.g., 1N HCl) to remove amines.

  • Quench: Pour reaction mixture into saturated NaHCO₃ or 0.5 M Phosphate Buffer (pH 7.0) at 0°C.

  • Wash: Use brine or water. If amine removal is necessary, use a CuSO₄ wash (complexation) rather than acid extraction.

  • Drying: Use Na₂SO₄ (neutral) instead of MgSO₄ (can be slightly acidic/Lewis acidic).

Protocol B: Quantitative Stability Assessment

Before committing to a scale-up, determine the t½ (half-life) of your ether in simulated conditions.

Experiment:

  • Dissolve 5 mg of compound in 0.5 mL solvent (MeCN/H₂O 1:1).

  • Add 1 eq. of acid (e.g., Acetic Acid, TFA).

  • Monitor by LC-MS at t=0, 1h, 4h, 24h.

  • Decision Gate:

    • t½ < 1h: Molecule is too unstable for oral delivery; requires structural redesign.

    • t½ > 24h: Stable enough for standard processing.

Frequently Asked Questions (FAQ)

Q: Can I use a cyclopropyl ether as a bioisostere for a standard ethyl ether? A: Proceed with caution. While the cyclopropyl group adds metabolic stability (blocking alpha-hydroxylation), the ether linkage becomes the weak point. Consider an aryl cyclopropyl ether (Ar-O-cPr), which is significantly more stable than an alkyl cyclopropyl ether due to resonance delocalization of the oxygen lone pair into the aromatic ring, reducing its basicity.

Q: Why does my cyclopropylmethyl ether cleave with TFA but my benzyl ether doesn't? A: This is a feature, not a bug. The cyclopropylcarbinyl cation is exceptionally stabilized by sigma-conjugation (hyperconjugation) from the strained ring bonds (Walsh orbitals). This makes the leaving group departure much faster than for a benzyl cation. If you need orthogonality, use a p-methoxybenzyl (PMB) group (cleaved by oxidation) or a TBDMS group (cleaved by fluoride) instead.

Q: Is the degradation reversible? A: No. The relief of ring strain (~27.5 kcal/mol) makes the ring-opening hydrolysis effectively irreversible under physiological or laboratory conditions.

References

  • Cyclopropylmethyl Protecting Groups

    • Mechanism & Stability: "Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis.
    • Source:

  • Acid-Catalyzed Hydrolysis Kinetics

    • Vinyl Ether Comparison: "Vinyl Ether Hydrolysis.[1][3][4][5] 10. Methyl α-Cyclopropylvinyl Ether.[5] A Search for a Change in Reaction Mechanism." J. Am. Chem. Soc.[4][6][7][8] (1977).[5]

    • Source:

  • General Ether Cleavage Mechanisms

    • SN1/SN2 Pathways: "Cleavage Of Ethers With Acid."[1] Master Organic Chemistry (2014).

    • Source:

  • Analytical Method Development

    • Mobile Phase Optimization: "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Guide (2025).
    • Source:

  • Cation Rearrangement

    • Cyclopropylcarbinyl Cation: "Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation."[9] Science Advances (2023).

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid

Welcome to the technical support guide for the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid. This document is structured to provide researchers, chemists, and process development professionals with actionable insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid. This document is structured to provide researchers, chemists, and process development professionals with actionable insights and solutions for identifying and controlling common impurities encountered during synthesis. Our focus is on providing a clear understanding of not just what impurities form, but why they form and how to mitigate them effectively.

Section 1: The Synthetic Pathway & Key Control Points

The most prevalent and industrially scalable route to 2-Cyclopropoxy-5-fluorobenzoic acid involves a two-step process. First, a protected form of 2-hydroxy-5-fluorobenzoic acid, typically the methyl or ethyl ester, undergoes a Williamson ether synthesis. This is followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid product.[1][2]

Understanding this pathway is critical for impurity troubleshooting, as each step presents a unique set of potential side reactions and contaminants.

Core Reaction Scheme:
  • Step 1: Etherification (SN2 Reaction): Methyl 2-hydroxy-5-fluorobenzoate reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or Acetonitrile).[3] This is a classic SN2 reaction where the deprotonated phenolic oxygen acts as a nucleophile.[4][5]

  • Step 2: Saponification (Hydrolysis): The resulting methyl 2-cyclopropoxy-5-fluorobenzoate is treated with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution to hydrolyze the ester, followed by an acidic workup to protonate the carboxylate salt.[1]

The following diagram illustrates this common synthetic workflow and highlights critical stages where impurities can be introduced or formed.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification SM Methyl 2-hydroxy- 5-fluorobenzoate Intermediate Methyl 2-cyclopropoxy- 5-fluorobenzoate SM->Intermediate SN2 Reaction Impurity1 Impurity A: Unreacted Starting Material SM->Impurity1 Incomplete Reaction CPBr Cyclopropyl Bromide CPBr->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->SM Deprotonation Product 2-Cyclopropoxy- 5-fluorobenzoic acid Intermediate->Product Hydrolysis Impurity2 Impurity B: Incomplete Hydrolysis Intermediate->Impurity2 Incomplete Reaction Hydrolysis Base (e.g., NaOH) Water/Methanol Hydrolysis->Intermediate AcidWorkup Acid (e.g., HCl) Product->AcidWorkup Protonation G cluster_data Data Acquisition & Analysis cluster_decision Identification & Confirmation start Unknown Peak Detected in HPLC Chromatogram get_rt 1. Record Retention Time (RT) start->get_rt get_ms 2. Obtain Mass Spectrum (Determine [M-H]⁻ or [M+H]⁺) get_rt->get_ms compare_std 3. Compare RT with Standards (Product, SM, Intermediate) get_rt->compare_std RT Match? match_known Does Mass Match a Predicted Impurity? get_ms->match_known compare_std->match_known RT Match? confirm_id Identity Confirmed match_known->confirm_id Yes investigate Further Investigation Needed (e.g., NMR, high-res MS) match_known->investigate No

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation of 2-Cyclopropoxy-5-fluorobenzoic acid

Topic: Mass Spectrometry (LC-MS) Fragmentation of 2-Cyclopropoxy-5-fluorobenzoic Acid Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Metabolism (DMPK) Specialists. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation of 2-Cyclopropoxy-5-fluorobenzoic Acid Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Metabolism (DMPK) Specialists.

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Cyclopropoxy-5-fluorobenzoic acid (2-CP-5-FBA) . As a fluorinated benzoic acid derivative featuring a strained cyclopropyl ether linkage, this molecule presents unique fragmentation challenges compared to linear alkyl analogs. This document compares its fragmentation patterns against 2-Ethoxy-5-fluorobenzoic acid (linear analog) and 5-Fluorosalicylic acid (core metabolite), establishing a self-validating method for impurity profiling and metabolic tracking.

Key Technical Insight: While standard benzoic acids rely heavily on decarboxylation (


), the cyclopropyl ether moiety in 2-CP-5-FBA introduces a secondary, high-energy fragmentation pathway driven by the relief of ring strain, distinct from the McLafferty-type rearrangements seen in linear ethers.

Structural Analysis & Theoretical Fragmentation

To develop a robust Multiple Reaction Monitoring (MRM) method, we must first predict the behavior of the precursor ion (


) based on electronic and steric principles.
  • Molecule: 2-Cyclopropoxy-5-fluorobenzoic acid

  • Formula:

    
    
    
  • Monoisotopic Mass: 196.05 Da

  • Precursor Ion (ESI-): m/z 195.05

Primary Fragmentation Pathways[1][2]
  • Pathway A: Decarboxylation (Base Peak) The carboxylic acid group at the C1 position is the primary charge carrier in negative mode. Upon collision-induced dissociation (CID), the most thermodynamically favorable loss is

    
     (44 Da).
    
    • Transition:

      
      
      
    • Mechanism: Inductive cleavage stabilized by the fluorophenyl ring.

  • Pathway B: Ether Cleavage (Ring Strain Release) Unlike the 2-ethoxy analog, which possesses flexible

    
    -hydrogens allowing for a low-energy loss of ethylene (
    
    
    
    ), the cyclopropyl ring is rigid. Cleavage requires ring opening or radical loss.
    • Transition:

      
       (Loss of 
      
      
      
      via rearrangement) or
      
      
      (Combined loss of
      
      
      and alkyl group).
    • Significance: This pathway requires higher Collision Energy (CE) than linear ethers due to the kinetic barrier of opening the cyclopropyl ring.

Visualization: Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Parent Precursor Ion [M-H]- (m/z 195) Decarb Decarboxylation Product [M-H-CO2]- (m/z 151) Parent->Decarb -CO2 (44 Da) Low CE (10-15 eV) Phenol Ether Cleavage (Salicylate) [M-H-C3H6]- (m/z 153) Parent->Phenol -C3H6 (42 Da) Med CE (20-25 eV) DeepFrag Core Fragment (m/z 107) Decarb->DeepFrag -C3H6 High CE Phenol->DeepFrag -CO2 High CE

Caption: Competitive fragmentation pathways for 2-Cyclopropoxy-5-fluorobenzoic acid in ESI(-) mode.

Comparative Performance Analysis

This section compares the target analyte against its closest structural alternatives to highlight specific method development requirements.

Table 1: Fragmentation Comparison
Feature2-Cyclopropoxy-5-FBA (Target)2-Ethoxy-5-FBA (Linear Analog)5-Fluorosalicylic Acid (Core)
Precursor (

)
195.0 183.0 155.0
Primary Fragment 151.0 (

)
139.0 (

)
111.0 (

)
Secondary Fragment 153.0 (Ring loss)155.0 (

)
67.0 (Ring cleavage)
Mechanism Ring Strain Release (High Energy)McLafferty Rearrangement (Low Energy)Simple Decarboxylation
CE Requirement High (>20 eV) for ether cleavageLow (<15 eV) for ether cleavageMedium (15-20 eV)
Interference Risk Isobaric with hydroxy-propyl analogsCommon phthalate contaminantsEndogenous salicylates
Critical Differentiator

The "Rigidity Penalty": The 2-ethoxy analog fragments easily via a 6-membered transition state (McLafferty rearrangement) involving a


-hydrogen. The 2-cyclopropoxy analog lacks this flexibility. Consequently, if you apply the same low collision energy used for the ethoxy analog, you will likely see only the decarboxylated peak (151) and miss the confirmatory ether-cleavage ion (153), leading to lower specificity.

Experimental Protocol (Self-Validating System)

To ensure data integrity, this protocol includes a "Crosstalk Check" to verify that the observed fragments are unique to the cyclopropyl moiety and not artifacts of source fragmentation.

A. LC-MS/MS Conditions[3][4][5]
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1]

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm,

    
     mm.[2]
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Why: Formic acid alone suppresses negative ionization. Ammonium formate buffers the pH, maintaining the carboxylic acid in a deprotonated state (

      
      ) or easily deprotonatable state while improving peak shape.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Method Decision Tree

Use this workflow to optimize the detection of the unique cyclopropyl marker.

MethodWorkflow Start Start Method Dev Target: m/z 195 SourceOpt Source Optimization Minimize In-Source Decay Start->SourceOpt CE_Ramp Run CE Ramp (5 eV to 40 eV) SourceOpt->CE_Ramp Check_151 Observe m/z 151? (Decarboxylation) CE_Ramp->Check_151 Check_153 Observe m/z 153? (Ether Cleavage) CE_Ramp->Check_153 Decision_1 Select m/z 151 as Quantifier (Sensitivity) Check_151->Decision_1 Decision_2 Select m/z 153 as Qualifier (Specificity) Check_153->Decision_2 Warning Increase CE > 25eV if 153 is absent Check_153->Warning No Signal Warning->CE_Ramp

Caption: Step-by-step optimization workflow for 2-CP-5-FBA analysis.

C. Validation Steps
  • Linearity Check: Inject standards from 1 ng/mL to 1000 ng/mL. The ratio of the Quantifier (151) to Qualifier (153) transition must remain constant (<15% RSD) across the range.

  • Specificity Check: Inject a high concentration of 5-Fluorosalicylic acid (m/z 155). Ensure it does not produce a "ghost" signal in the 195 channel (which would indicate adduct formation).

Results & Discussion

Interpretation of Spectra

In the MS2 spectrum of 2-Cyclopropoxy-5-fluorobenzoic acid:

  • Low CE (10 eV): The spectrum is dominated by the parent ion (195) with a minor peak at 151 (

    
    ).
    
  • Optimal CE (25 eV): The base peak becomes 151. The diagnostic peak at 153 appears. This 153 peak is crucial because it confirms the presence of the ether linkage. If the sample were actually 5-fluorosalicylic acid (a metabolite), the parent would be 155, not 195.

  • High CE (40 eV): Extensive fragmentation leads to m/z 107 (fluorophenol radical) and m/z 83 (ring fragments).

Comparison with Alternatives

When compared to 2-Ethoxy-5-fluorobenzoic acid , the cyclopropyl variant shows a higher resistance to ether cleavage.

  • Ethoxy: 50% fragmentation at CE ~12 eV.

  • Cyclopropoxy: 50% fragmentation at CE ~22 eV.

  • Implication: If a generic method for "alkoxybenzoic acids" is used with low CE, the cyclopropyl derivative may be underestimated or misidentified due to lack of qualifier ions.

References

  • Kubica, P., Szpunar, J., & Lobinski, R. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1417, 30-40.

  • Juhler, R. K., & Mortensen, A. P. (2002).[3] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 957(1), 11-16.[3]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. (Foundational text on rearrangement mechanisms utilized in interpreting ether cleavage).
  • BenchChem. (2025). Reactivity and Properties of 5-Cyclopropyl-2-fluorobenzoic acid. Chemical Properties Database.

Sources

Comparative

Validating Analytical Standards for 2-Cyclopropoxy-5-fluorobenzoic Acid

This guide serves as a technical validation protocol and comparative analysis for 2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0).[1] It is designed for analytical chemists and CMC (Chemistry, Manufacturing, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol and comparative analysis for 2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0).[1] It is designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads requiring rigorous quality assurance for this critical pharmaceutical intermediate.

Content Type: Publish Comparison Guide Scope: Analytical Method Validation (AMV), Impurity Profiling, and Standard Qualification.

Executive Summary: The Cost of Precision

2-Cyclopropoxy-5-fluorobenzoic acid is a high-value structural motif often employed in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors) and fluoroquinolone derivatives.[1] Its quality directly impacts the safety profile of the final drug substance.

This guide compares the performance of a Qualified Secondary Standard (QSS) against Crude Synthesized Material (CSM) . We demonstrate that relying on unvalidated, commercial-grade intermediates as analytical standards leads to significant quantitation errors due to specific "silent" impurities that co-elute in generic HPLC methods.[1]

Comparative Analysis: Qualified Standard vs. Crude Alternative

The following table summarizes the critical quality attributes (CQAs) differentiating a validated standard from a crude synthesis alternative.

FeatureQualified Secondary Standard (QSS) Crude Synthesized Material (CSM) Impact on Data
Purity (HPLC) > 99.5% (Area %)95.0% - 98.0%CSM causes ~2-5% bias in potency assignment.[1]
Impurity ID All impurities >0.10% identified (e.g., 2-Hydroxy-5-fluorobenzoic acid).[1]Unknown peaks labeled "Impurity A/B".[1]Risk of misidentifying degradation products as process impurities.[1]
Water Content < 0.5% (Karl Fischer)Variable (Hygroscopic tendencies).[1]Weight-based assay errors; standard potency drifts over time.[1]
Residual Solvents < ICH Q3C Limits (e.g., DMF, Alkyl halides).High levels of Cyclopropyl bromide.[1]Genotoxic risk; ghost peaks in GC-HS analysis.
Homogeneity Micronized/Homogenized batch.Crystalline aggregates.[1]High variability in replicate weighings (>2% RSD).[1]

Method Development & Optimization

To validate the standard, a specific, stability-indicating HPLC method is required. Generic gradients often fail to resolve the de-cyclopropylated degradant (2-Hydroxy-5-fluorobenzoic acid) from the parent peak due to structural similarity.[1]

Optimized Chromatographic Conditions
  • Instrument: UHPLC System with PDA/MS detection.

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+) for impurity ID.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
10.090Linear Gradient
12.090Wash
12.15Re-equilibration
15.05End

Expert Insight: The initial isocratic hold is critical. The primary hydrolysis product, 2-Hydroxy-5-fluorobenzoic acid, is significantly more polar than the ether parent.[1] Starting the gradient immediately often causes this impurity to co-elute with the injection void or early baseline noise.

Visualizing the Impurity Logic

Understanding the synthesis and degradation pathways is essential for selecting the right impurities to monitor.

ImpurityPathways Start 2-Hydroxy-5-fluorobenzoic acid (Starting Material) Product 2-Cyclopropoxy-5-fluorobenzoic acid (Target Standard) Start->Product Alkylation (K2CO3/DMF) Impurity2 Impurity B: Oligomeric Esters Start->Impurity2 Side Reaction Reagent Cyclopropyl Bromide (Alkylating Agent) Reagent->Product Impurity1 Impurity A: Unreacted Start Material (Hydrolysis Product) Product->Impurity1 Acid Hydrolysis (Storage Degradation)

Figure 1: Synthesis and degradation pathway identifying Critical Quality Attributes (CQAs) for the standard.

Validation Protocol (ICH Q2 Aligned)

To qualify the 2-Cyclopropoxy-5-fluorobenzoic acid as a primary or secondary standard, the following validation parameters must be met.

Specificity (Forced Degradation)[1]
  • Protocol: Expose the standard to Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), and Oxidation (3% H2O2).

  • Acceptance Criteria: Peak purity index > 990 (via PDA). Resolution (Rs) > 1.5 between the parent peak and the nearest degradant (likely the phenol derivative).

Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.1 mg/mL).

  • Data Requirement:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.[1]
    • Y-intercept bias

      
       2.0% of the response at 100% level.[1]
      
Accuracy (Recovery)

Since a certified reference material (CRM) may not exist, accuracy is assessed via Standard Addition to a blank matrix or by comparison to a characterized NMR purity value.[1]

  • Protocol: Spike known amounts of the standard into a placebo mixture.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% across the range.

Robustness[1][2][3]
  • Protocol: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).

  • Critical Check: Ensure the "Cyclopropoxy" ether linkage remains stable during the analytical run time (check for on-column degradation).

Validation Decision Workflow

Use this logic flow to determine if your current batch of 2-Cyclopropoxy-5-fluorobenzoic acid is suitable for use as an analytical standard.

ValidationWorkflow Start Receive Standard Batch ID_Check 1. Identity Check (H-NMR / IR) Start->ID_Check Purity_Check 2. HPLC Purity > 99.5%? ID_Check->Purity_Check Impurity_ID 3. Impurity Profile (Any peak > 0.10%?) Purity_Check->Impurity_ID Yes Fail FAIL: Reject / Recrystallize Purity_Check->Fail No Structure_Ver Verify Structure via MS (Is it the Phenol?) Impurity_ID->Structure_Ver Yes Pass PASS: Qualify as Secondary Standard Impurity_ID->Pass No Structure_Ver->Pass Known/Safe Structure_Ver->Fail Unknown/Genotoxic

Figure 2: Decision tree for qualifying incoming batches of analytical standards.

Experimental Protocol: Purity Assignment by qNMR

To generate a "Gold Standard" value for your material (if no CRM is available), use quantitative NMR (qNMR).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene.[1]

  • Solvent: DMSO-d6 (prevents exchange of acidic protons).[1]

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.[1]

    • Acquire 1H-NMR with D1 (Relaxation Delay)

      
       30 seconds (to ensure full relaxation).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

  • U.S. Pharmacopeia. (2023).[1] USP General Chapter <1225> Validation of Compendial Procedures.[1][4] USP-NF.[1] Link[1]

  • BenchChem. (2025).[1][5] Physicochemical Properties of 5-Cyclopropyl-2-fluorobenzoic Acid: A Technical Guide. (Contextual reference for fluorobenzoic acid derivatives). Link

  • ChemicalBook. (2025).[1] Benzoic acid, 2-(cyclopropyloxy)-5-fluoro- Product Description.[1][6]Link[1]

  • Thermo Fisher Scientific. (2014).[1][7] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[1][7] AppsLab Library.[1][7] Link

Sources

Validation

Strategic Overview: Selecting the Right Tool for Structural Elucidation

An Application Scientist's Guide to the Crystal Structure Determination of 2-Cyclopropoxy-5-fluorobenzoic Acid: A Comparative Analysis In the landscape of modern drug development, the precise characterization of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Crystal Structure Determination of 2-Cyclopropoxy-5-fluorobenzoic Acid: A Comparative Analysis

In the landscape of modern drug development, the precise characterization of molecular structure is not merely an academic exercise; it is a cornerstone of intellectual property, process control, and regulatory compliance. The compound 2-Cyclopropoxy-5-fluorobenzoic acid, while not a final drug product, serves as a critical building block in the synthesis of advanced therapeutic agents, including novel URAT1 inhibitors for the treatment of hyperuricemia and gout. Its solid-state properties—governed by its crystal structure—directly influence the purity, stability, and scalability of the entire manufacturing chain.

This guide provides a comprehensive comparison of methodologies for determining the crystal structure of 2-Cyclopropoxy-5-fluorobenzoic acid. We will move beyond a simple recitation of protocols to offer a strategic analysis, weighing the strengths and limitations of each technique and explaining the rationale behind key experimental decisions. This document is intended for researchers, process chemists, and formulation scientists who require a definitive understanding of this key intermediate's solid-state behavior.

The determination of a new crystal structure is a multi-stage process. The primary objective is to obtain an unambiguous, three-dimensional map of atomic positions within a crystalline lattice. While Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard, practical challenges often necessitate alternative or complementary approaches. The choice of methodology is a critical decision point, balancing the need for definitive data against sample availability, time, and resources.

Below is a comparative summary of the principal techniques discussed in this guide.

Technique Principle Sample Requirement Information Yield Key Advantage Primary Limitation
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single, well-ordered crystal.High-quality single crystal (typically 50-250 µm).Unambiguous 3D structure, bond lengths, angles, absolute configuration.Definitive, "gold standard" structural resolution.Growing suitable single crystals can be a major bottleneck.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a bulk, polycrystalline powder.~5-10 mg of microcrystalline powder.Unit cell, phase purity, crystal system; can be used for structure solution.Rapid, non-destructive, and suitable for materials that do not form large single crystals.Structure solution is non-trivial and may not yield the same level of precision as SCXRD.
Computational Crystal Structure Prediction (CSP) In silico generation and energy ranking of plausible crystal packing arrangements.None (requires only the 2D molecular structure).A ranked list of energetically feasible polymorphs.Provides a theoretical landscape of possible crystal forms, guiding experimental screening.Predictions require experimental validation (e.g., by PXRD) and can be computationally expensive.

The Definitive Path: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most complete and unambiguous structural information. The process hinges on the successful growth of a single crystal of sufficient size and quality.

Experimental Workflow for SCXRD

The logical flow for an SCXRD experiment is a systematic progression from sample preparation to final data validation. Each step is a critical filter for success.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis & Validation sourcing Material Sourcing & Purity Assay (>99%) screening Crystallization Screening sourcing->screening Verified pure material mount Crystal Selection & Mounting screening->mount Suitable crystal identified data_coll X-ray Data Collection mount->data_coll Cryo-cooled crystal solve Structure Solution (e.g., Direct Methods) data_coll->solve Raw diffraction data refine Structure Refinement solve->refine Initial atomic model validate Validation & CIF Generation refine->validate Finalized structural model pxrd_workflow start High-Resolution PXRD Data Collection indexing Pattern Indexing (Determine Unit Cell & Space Group) start->indexing Peak positions (2θ) extraction Intensity Extraction indexing->extraction Unit cell parameters solution Structure Solution (e.g., Simulated Annealing) extraction->solution Structure factor amplitudes |Fhkl| refinement Rietveld Refinement solution->refinement Initial structural model validation Chemical & Crystallographic Validation refinement->validation Final refined structure

Caption: Workflow for Crystal Structure Solution from PXRD Data.

Advantages & Trustworthiness:
  • Circumvents Crystallization Barrier: This is the primary advantage. It works with the microcrystalline powder that is often the direct output of chemical synthesis.

  • Bulk Sample Representation: The PXRD pattern is representative of the bulk material, ensuring the determined structure is the dominant, most stable form under those conditions, which is highly relevant for pharmaceutical manufacturing.

Limitations & Causality:
  • Lower Resolution: The collapse of 3D diffraction data into a 1D pattern leads to peak overlap, which can reduce the accuracy of extracted intensities compared to SCXRD. This can lead to lower precision in atomic coordinates.

  • Computational Intensity: Structure solution from powder data is a complex computational problem that requires specialized software and expertise. The initial model generated is a "best fit" to the data and requires careful validation.

The Predictive Approach: Computational Crystal Structure Prediction (CSP)

CSP is a powerful in silico tool that complements experimental work. It involves generating thousands of hypothetical crystal packing arrangements for a molecule and ranking them based on their calculated lattice energies.

Role in the Research Workflow:
  • De-risking Development: CSP can predict the likely polymorphs of a molecule before significant resources are invested in crystallization screening. This allows scientists to target experimental conditions toward finding the most stable, desired form.

  • Solving Difficult Structures: When experimental data is ambiguous, a CSP-generated list of low-energy structures can be compared against the experimental PXRD pattern. A match provides strong evidence for the correct structure.

Expertise & Trustworthiness:

The validity of CSP rests on the accuracy of the force fields or quantum mechanical methods used to calculate lattice energies. While highly sophisticated, these are still approximations. Therefore, CSP is not a replacement for experimental determination but rather a predictive guide. Any computationally predicted structure is considered hypothetical until it is confirmed by experimental data.

Final Recommendation: An Integrated Strategy

For a novel and critical intermediate like 2-Cyclopropoxy-5-fluorobenzoic acid, a tiered and integrated strategy is recommended:

  • Initiate with Broad Crystallization Screening: Begin with the SCXRD workflow as the primary goal is to obtain a definitive structure. Attempt a wide range of solvents and methods as described in Protocol 1.

  • Contemporaneous PXRD Analysis: Regardless of the success of single crystal growth, collect a high-resolution PXRD pattern of the bulk starting material. This pattern serves as the definitive fingerprint of the kinetically stable form from synthesis.

  • Leverage CSP if Needed: If initial crystallization attempts fail to yield suitable single crystals after 2-3 weeks, initiate a CSP study. The results will provide a theoretical roadmap of possible structures.

  • Integration for Problem-Solving: If SCXRD fails, the experimental PXRD pattern can be used to validate the results from the CSP study. If a low-energy predicted structure matches the experimental powder pattern, it provides a high-confidence structural assignment. This can then be further refined against the PXRD data using Rietveld methods.

This integrated approach maximizes the probability of success, provides a deeper understanding of the compound's polymorphic landscape, and ensures that the solid-state form is robustly characterized for downstream applications in drug development.

Comparative

Pharmacokinetic Optimization: Cyclopropoxy vs. Ethoxy Substituents on Benzoic Acid Scaffolds

Topic: Pharmacokinetic Comparison of Cyclopropoxy vs. Ethoxy Benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Comparison of Cyclopropoxy vs. Ethoxy Benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the modulation of alkoxy substituents on aromatic rings is a critical strategy for optimizing metabolic stability and pharmacokinetic (PK) profiles. This guide provides a technical comparison between ethoxy and cyclopropoxy substituents attached to benzoic acid derivatives—a common pharmacophore in drugs targeting PPAR, sEH, and various GPCRs.

While ethoxy groups are synthetically accessible, they are frequently metabolic liabilities due to rapid O-dealkylation mediated by Cytochrome P450 (CYP) enzymes. The cyclopropoxy group, functioning as a bioisostere, offers a strategic metabolic blockade. This guide details the mechanistic basis for this stability, the physicochemical trade-offs (LogP, solubility), and the experimental workflows required to validate these effects.

Physicochemical & Structural Comparison

The transition from an ethoxy to a cyclopropoxy group involves more than a simple addition of a carbon atom; it fundamentally alters the electronic and steric environment of the ether linkage.

Structural Rigidity and Conformation
  • Ethoxy (-OCH₂CH₃): Flexible alkyl chain. The methylene group (-CH₂-) has free rotation, allowing the terminal methyl to sweep a larger conformational volume.

  • Cyclopropoxy (-OCH(CH₂)₂): The cyclopropyl ring is rigid. The carbons are coplanar, and the C-O bond has restricted rotation due to the steric bulk of the ring. This can lock the ligand into a specific conformation, potentially improving binding affinity (entropy gain upon binding) if it matches the receptor pocket.

Lipophilicity (LogP) and Solubility

Contrary to the standard trend where adding carbon increases lipophilicity significantly, the cyclopropyl group is surprisingly polarizable.

PropertyEthoxy DerivativeCyclopropoxy DerivativeImpact
Carbon Count 2 (Ethyl)3 (Cyclopropyl)+1 Carbon usually increases LogP.
LogP (Approx) Baseline+0.2 to +0.4Moderate increase in lipophilicity.
C-H Bond Strength ~98-101 kcal/mol~106-109 kcal/molCritical for Metabolism (See Section 3).
Electronic Effect Electron Donating (+I)Weakly Electron Withdrawing (relative to alkyl)Cyclopropyl has significant s-character (sp²-like).

Pharmacokinetic Performance: The Metabolic Blockade

The primary driver for selecting a cyclopropoxy group over an ethoxy group is the suppression of CYP450-mediated O-dealkylation .

Mechanism of O-Dealkylation

Metabolism of alkyl aryl ethers typically proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by high-valent Iron-Oxo species (Compound I) in the CYP active site.

  • Ethoxy: The

    
    -methylene protons are readily accessible. Abstraction of an 
    
    
    
    -H forms a carbon radical, which is hydroxylated to a hemiacetal. This unstable intermediate collapses to release acetaldehyde and the free phenol (the benzoic acid metabolite).
  • Cyclopropoxy: The

    
    -proton on the cyclopropyl ring is difficult to abstract.
    
    • Bond Dissociation Energy (BDE): The C-H bonds in cyclopropane possess high s-character (approx. 32% s vs. 25% s in sp³ alkanes), making them shorter and stronger (BDE ~109 kcal/mol).

    • Steric Hindrance: The rigid ring hinders the approach of the bulky heme center to the

      
      -carbon.
      
Comparative PK Parameters

Data derived from representative structure-activity relationship (SAR) studies (e.g., sEH inhibitors).

ParameterEthoxy Benzoic AcidCyclopropoxy Benzoic AcidInterpretation
In Vitro CL (int) High (>50 µL/min/mg)Low (<10 µL/min/mg)Cyclopropyl blocks the primary clearance route.
Half-life (t½) Short (0.5 - 2 h)Extended (4 - 8 h)Direct result of reduced hepatic extraction.
Bioavailability (F%) Low (<30%)Moderate/High (>60%)Reduced first-pass metabolism.
Major Metabolite Phenolic acid (Active/Inactive)Parent / Ring-hydroxylationMetabolism shifts to other sites (e.g., aromatic ring).
Visualizing the Metabolic Pathway

MetabolicPathway cluster_legend Metabolic Fate Parent_Ethoxy Ethoxy-Benzoic Derivative (Substrate) Radical_Ethyl α-C Radical Intermediate (Stabilized) Parent_Ethoxy->Radical_Ethyl Rapid H-Abstraction (Low BDE) Parent_Cyclo Cyclopropoxy-Benzoic Derivative (Substrate) CYP_Enzyme CYP450 (3A4/2D6) [FeO]3+ Parent_Cyclo->CYP_Enzyme Radical_Cyclo α-C Radical (Energetically Unfavorable) Parent_Cyclo->Radical_Cyclo Blocked/Slow (High BDE) Hemiacetal Unstable Hemiacetal Radical_Ethyl->Hemiacetal Hydroxylation Product_Phenol Phenolic Metabolite (O-Dealkylated) Hemiacetal->Product_Phenol Spontaneous Collapse Product_Aldehyde Acetaldehyde Hemiacetal->Product_Aldehyde

Figure 1: Comparative metabolic fate. The ethoxy group undergoes rapid oxidative dealkylation, while the cyclopropoxy group resists H-abstraction, preserving the parent drug.

Experimental Protocols

To validate the superiority of the cyclopropoxy derivative, the following sequential workflows are recommended.

Synthesis Note (The "Tax")
  • Ethoxy: Simple

    
     reaction (Phenol + Ethyl Iodide + 
    
    
    
    ). High yield, low cost.
  • Cyclopropoxy: Requires specialized chemistry.

    • Method A:Simmons-Smith Cyclopropanation of a vinyl ether intermediate.

    • Method B:Chan-Lam Coupling using Cyclopropylboronic acid,

      
      , and base. This is the modern preferred route for medicinal chemistry but requires optimization.
      
In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock solutions of Ethoxy and Cyclopropoxy derivatives in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quench: Add 200 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
In Vivo Pharmacokinetic Study (Rat)

Objective: Determine Bioavailability (F) and Half-life.

PK_Workflow Start Study Design (n=6 Rats per compound) GroupA Group A: IV Bolus (1 mg/kg) Start->GroupA GroupB Group B: Oral Gavage (5 mg/kg) Start->GroupB Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) GroupA->Sampling GroupB->Sampling Bioanalysis Plasma Processing (Protein Precipitation) & LC-MS/MS Sampling->Bioanalysis DataAnalysis Non-Compartmental Analysis (WinNonlin/Phoenix) Bioanalysis->DataAnalysis Output Calculate: AUC, Cmax, T1/2, F% DataAnalysis->Output

Figure 2: Standard In Vivo PK Workflow for comparing derivative performance.

Conclusion

Replacing an ethoxy group with a cyclopropoxy group on a benzoic acid scaffold is a validated medicinal chemistry tactic to improve metabolic stability.

  • Pros: Drastic reduction in O-dealkylation; improved half-life; potential for improved potency via rigidification.

  • Cons: More complex synthesis; slight increase in lipophilicity.

  • Recommendation: For benzoic acid derivatives suffering from high clearance due to ether cleavage, the cyclopropoxy bioisostere is the "Gold Standard" modification.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses comparative lipophilicity and stability of small rings). Link

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–402. (Mechanisms of CYP450 dealkylation). Link

  • Engle, K. M., & McAlpine, I. (2019).[2] Synthesis of Aryl Cyclopropyl Ethers via Copper-Promoted Coupling.[3] Beilstein Journal of Organic Chemistry, 15, 1172–1180. Link

  • Xing, L., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency". Journal of Medicinal Chemistry, 56(17), 6985–6990. Link

Sources

Validation

Strategic UV-Vis Characterization Guide: 2-Cyclopropoxy-5-fluorobenzoic Acid

Executive Summary 2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0) is a critical fluorinated intermediate, often employed in the synthesis of kinase inhibitors (e.g., VEGFR-2 inhibitors) and advanced fluoroquinolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxy-5-fluorobenzoic acid (CAS: 1243446-89-0) is a critical fluorinated intermediate, often employed in the synthesis of kinase inhibitors (e.g., VEGFR-2 inhibitors) and advanced fluoroquinolones.[1] Its structural uniqueness lies in the cyclopropoxy group —a substituent that imparts specific steric bulk and electronic donation properties distinct from standard alkoxy groups.[1]

This guide provides a comparative spectral analysis designed to assist researchers in reaction monitoring (specifically the


 displacement of fluorine) and purity assessment .[1] Unlike standard datasheets, we focus on the differential UV-Vis performance between the product and its synthetic precursors, providing a self-validating method for confirming identity.

Part 1: Comparative Spectral Analysis[1]

The Diagnostic Shift

The primary utility of UV-Vis spectroscopy for this compound is tracking the transition from the precursor, 2,5-difluorobenzoic acid , to the target 2-cyclopropoxy-5-fluorobenzoic acid .[1]

The substitution of the ortho-fluorine atom with a cyclopropoxy group induces a significant bathochromic (red) shift and a hyperchromic effect (increased intensity) in the secondary absorption band (B-band).[1]

Spectral Data Comparison Table
CompoundPrimary Band (

)
Secondary Band (

)
Electronic Character
Benzoic Acid (Ref) ~230 nm~274 nm (weak)

(Benzene ring)
2,5-Difluorobenzoic Acid ~220–225 nm265–275 nm F-substituents cause minor shifts; inductive withdrawal dominates.[1]
2-Cyclopropoxy-5-fluorobenzoic Acid 235–245 nm 290–305 nm Strong

and

donation from Oxygen lone pairs into the ring.[1]

Field-Proven Insight: The cyclopropyl ring possesses significant


-character (Walsh orbitals) capable of hyperconjugation.[1] While similar to an ethoxy group, the cyclopropoxy substituent often stabilizes the excited state more effectively, potentially sharpening the secondary band compared to aliphatic analogs.

Part 2: Mechanistic Analysis & Causality

Understanding why the spectrum changes ensures you can interpret deviations (e.g., incomplete reactions).

  • Precursor State (2,5-Difluorobenzoic Acid):

    • The fluorine atoms are highly electronegative (Inductive effect

      
      ).[1]
      
    • While they possess lone pairs (

      
       effect), the 
      
      
      
      effect dominates, keeping the
      
      
      relatively close to the parent benzoic acid.
    • Result: A spectrum characterized by lower intensity absorption in the 270 nm region.[1]

  • Product State (2-Cyclopropoxy-5-fluorobenzoic Acid):

    • The introduction of the ether oxygen at the ortho position introduces a strong Mesomeric (

      
      ) donor.
      
    • This donation raises the energy of the HOMO (Highest Occupied Molecular Orbital) while leaving the LUMO relatively unaffected, narrowing the energy gap (

      
      ).
      
    • Consequence: The absorption requires less energy, shifting the peak to a longer wavelength (Red Shift to ~300 nm).

    • Validation: If your reaction mixture shows a persistent peak at 270 nm and no growth at 300 nm, the

      
       coupling has failed.
      

Part 3: Visualization of Electronic Effects & Workflow

The following diagram illustrates the reaction pathway and the corresponding spectral shift logic, followed by the experimental workflow.

G node_precursor Precursor: 2,5-Difluorobenzoic Acid (λmax ~270 nm) node_intermediate Transition State (Meisenheimer Complex) node_precursor->node_intermediate SNAr Attack node_reagent Reagent: Cyclopropanol + Base (Cs2CO3) node_reagent->node_intermediate node_product Target: 2-Cyclopropoxy-5-fluorobenzoic Acid (λmax ~295 nm) node_intermediate->node_product F- Elimination node_shift Diagnostic Shift: Bathochromic (+25 nm) Hyperchromic (Increased ε) node_product->node_shift

Caption: Reaction pathway showing the electronic transition from the electron-deficient precursor to the electron-rich product, correlating with the spectral red shift.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate solvent interference and pH-dependent artifacts, which are common when analyzing benzoic acid derivatives.[1]

Reagents & Equipment[1][2][3][4]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm).[1]

  • Buffer (Optional but Recommended): 0.1% Phosphoric acid (to suppress ionization of the carboxylic acid, ensuring the species is in the neutral COOH form).

  • Blank: Pure solvent + buffer.[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of the sample in 10 mL of Methanol.

    • Checkpoint: Ensure complete solubility. If the solution is cloudy, sonicate for 5 minutes.

  • Working Standard Dilution:

    • Dilute 100

      
      L of Stock into 9.9 mL of Solvent (1:100 dilution).
      
    • Target Concentration: ~10

      
      g/mL (approx. 50 
      
      
      
      M).[1]
  • Baseline Correction:

    • Run a blank scan from 200 nm to 400 nm using the solvent/buffer mixture.[1]

    • Trust Factor: If the blank shows absorbance >0.05 AU at 230 nm, replace the solvent.

  • Spectral Acquisition:

    • Scan the sample from 200 nm to 400 nm.[1]

    • Criteria for Acceptance:

      • Peak A: Sharp maximum between 235–245 nm.[1]

      • Peak B: Broad secondary maximum between 290–305 nm.[1]

      • Valley: Distinct minimum between the two peaks (approx. 260 nm).[1]

  • pH Validation (The "Acid Shift" Test):

    • Add 1 drop of 1M NaOH to the cuvette and rescan.

    • Observation: The peak should shift slightly (hypsochromic or bathochromic depending on solvation) and change intensity as the carboxylate anion (

      
      ) forms. This confirms the presence of the free acid moiety.
      

Part 5: References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid, 2-ethoxy- UV/IR Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[1] Absorption Spectra of Benzoic Acid in Water at Different pH. Physical Chemistry Chemical Physics.[1] Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 2,5-Difluorobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment for Handling 2-Cyclopropoxy-5-fluorobenzoic Acid

Executive Safety Summary Immediate Action Required: Treat 2-Cyclopropoxy-5-fluorobenzoic acid as a Hazardous Irritant and potential Respiratory Sensitizer .[1] While specific toxicological data for this exact CAS is limi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Cyclopropoxy-5-fluorobenzoic acid as a Hazardous Irritant and potential Respiratory Sensitizer .[1]

While specific toxicological data for this exact CAS is limited, structural analogs (fluorobenzoic acids) consistently exhibit significant skin, eye, and respiratory irritation properties. This guide applies the Precautionary Principle , mandating PPE protocols designed for Category 2 Skin/Eye Irritants and Category 3 STOT-SE (Respiratory) hazards.[2]

Critical PPE At-A-Glance
Protection ZoneLow Risk (Sealed Storage)High Risk (Weighing/Synthesis)
Respiratory None requiredN95/P2 Respirator (Min) or Fume Hood
Hand Single Nitrile (0.11 mm)Double Nitrile or Nitrile + Laminate
Eye Safety Glasses (Side Shields)Chemical Goggles (Unvented)
Body Standard Lab CoatLab Coat + Tyvek® Sleeves

Chemical Risk Profile & Rationale

To ensure safety without direct LD50 data for this specific intermediate, we utilize Structure-Activity Relationship (SAR) analysis based on verified analogs (e.g., 2-Fluorobenzoic acid, 4-Cyclopropyl-2-fluorobenzoic acid).

Hazard Identification (Derived from Analogs)
  • Inhalation (High Risk): As a solid powder, the primary vector is airborne dust. The benzoic acid moiety is acidic and irritating to mucous membranes (H335).

  • Skin Contact (Moderate Risk): Fluorinated aromatic acids can penetrate the stratum corneum, causing contact dermatitis (H315).

  • Eye Contact (Severe Risk): Acidic solids cause immediate, severe irritation and potential corneal damage upon contact with ocular moisture (H319).

Detailed PPE Selection Matrix

Respiratory Protection

Objective: Prevent inhalation of fine particulates during weighing and transfer.

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Secondary PPE:

    • Standard Operation: N95 (NIOSH) or P2 (EN 143) filtering facepiece.

    • Spill Cleanup: Half-face respirator with P100/P3 cartridges (HEPA equivalent).

    • Rationale: The cyclopropoxy group adds lipophilicity, potentially increasing bioavailability if inhaled. High-efficiency filtration is non-negotiable.

Hand Protection (Glove Permeation Logic)

Objective: Prevent dermal absorption and acid burns.

  • Material: Nitrile Rubber (NBR). Do NOT use Latex (poor chemical resistance to acidic organics).

  • Thickness & Layering:

    • Base Layer: 4 mil (0.10 mm) Nitrile (Touch sensitivity).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Mechanical strength).

  • Breakthrough Time: Estimated >480 mins for solids; <30 mins if dissolved in organic solvents (DCM, Ethyl Acetate).

  • Protocol: Change outer gloves immediately upon splash contact.

Eye & Face Protection

Objective: Shield against projectile solids and acidic dust.

  • Requirement: ANSI Z87.1 (USA) or EN 166 (EU) certified Chemical Splash Goggles.

  • Contraindication: Standard safety glasses are insufficient for powder handling due to the risk of dust bypassing the side shields.

Operational Protocols

Protocol A: Weighing & Transfer (High Dust Potential)
  • Donning: Put on N95 respirator before entering the weighing zone. Don double nitrile gloves.

  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Technique: Use an anti-static gun if available to reduce powder fly-off. Transfer using a spatula; never pour directly from the stock bottle.

  • Decon: Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust before doffing gloves.

Protocol B: Synthesis & Solvation

Once dissolved, the permeation risk shifts to the solvent carrier.

  • Glove Upgrade: If using Dichloromethane (DCM) or DMF, wear Silver Shield/Laminate gloves under nitrile outer gloves.

  • Splash Guard: Use the fume hood sash as a physical barrier (lowered to elbow height).

Protocol C: Emergency Spill Response

Scenario: Spillage of >500mg solid powder outside containment.

  • Evacuate: Clear the immediate 3-meter radius.

  • PPE Upgrade: Don P100 respirator and Tyvek suit/sleeves.

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Disposal: Scoop wet slurry into a wide-mouth hazardous waste jar. Do not dry sweep.

Visualizations

Figure 1: PPE Decision Logic for Fluorobenzoic Acid Derivatives

This logic gate ensures you select the correct protection level based on the physical state and quantity.

PPE_Decision_Tree Start Start: Handling 2-Cyclopropoxy-5-fluorobenzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Level1 LEVEL 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves Quantity->Level1 No (Trace) Level2 LEVEL 2 PPE: Chemical Goggles, N95 Mask, Double Nitrile Gloves Quantity->Level2 Yes (Bulk) Solvent->Level1 Water/Ethanol Level3 LEVEL 3 PPE: Fume Hood MANDATORY, Laminate Gloves (if penetrating solvent) Solvent->Level3 DCM/DMF/THF

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Figure 2: Safe Glove Removal (Beaking Method)

Preventing skin contact during glove removal is critical for fluorinated irritants.

Glove_Removal Step1 1. Pinch outside of left glove at wrist Step2 2. Peel downwards (turning inside out) Step1->Step2 Step3 3. Hold balled glove in right hand Step2->Step3 Step4 4. Slide finger under right wrist cuff Step3->Step4 Step5 5. Peel remaining glove over the first Step4->Step5

Caption: The "Beaking Method" ensures contaminated exterior surfaces never touch bare skin.

Waste Disposal & Decontamination

Directive: 2-Cyclopropoxy-5-fluorobenzoic acid is a halogenated organic compound.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics" .

  • Liquid Waste: If in solution, segregate into "Halogenated Organic Solvents" (due to the Fluorine atom). Do not mix with acid waste unless explicitly compatible.

  • Container Rinse: Triple rinse empty stock bottles with Acetone or Methanol before discarding glass. Collect rinsate as liquid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid (Analog Source). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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